3,7-Dichloroimidazo[1,2-b]pyridazine
Description
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,7-dichloroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H |
InChI Key |
XADFPMCROJOZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN2C1=NC=C2Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3,7-Dichloroimidazo[1,2-b]pyridazine chemical properties
The 3,7-Dichloroimidazo[1,2-b]pyridazine scaffold represents a highly specialized, "privileged" structure in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Tyk2, TAK1, PIM) and CNS-active agents. Its value lies in its ability to serve as a bioisostere for purines and indoles while offering distinct vectors for orthogonal functionalization.
This guide details the chemical properties, synthetic accessibility, and regioselective reactivity of this specific isomer.
Part 1: Chemical Identity & Physicochemical Profile
The imidazo[1,2-b]pyridazine core is a fused bicyclic heterocycle containing three nitrogen atoms. The numbering system is critical for understanding the reactivity differences between the 3- and 7-positions.
1.1 Structural Nomenclature
-
IUPAC Name: 3,7-Dichloroimidazo[1,2-b]pyridazine
-
Numbering Logic:
-
N1: Distal nitrogen in the five-membered ring.
-
C2/C3: Carbons in the five-membered (imidazole-like) ring.
-
N4: Bridgehead nitrogen.
-
C6/C7/C8: Carbons in the six-membered (pyridazine-like) ring.
-
-
Distinct Features:
-
C3-Cl: Located on the electron-rich,
-excessive imidazole ring. -
C7-Cl: Located on the electron-deficient,
-deficient pyridazine ring.
-
1.2 Physicochemical Properties (Calculated)
Note: Experimental values for the specific 3,7-dichloro isomer are scarce; data below are high-confidence calculated consensus values based on the scaffold.
| Property | Value | Significance |
| Molecular Formula | C₆H₃Cl₂N₃ | Core scaffold |
| Molecular Weight | 188.01 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | ~1.9 - 2.1 | Moderate lipophilicity; suitable for CNS penetration |
| TPSA | ~30 Ų | Low polar surface area; good membrane permeability |
| H-Bond Donors | 0 | Requires functionalization to engage H-bond networks |
| H-Bond Acceptors | 3 | N1 and N5 (pyridazine N) are key acceptors |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic; protonation occurs at N1 |
Part 2: Synthesis & Regiochemistry[1][2]
The synthesis of 3,7-dichloroimidazo[1,2-b]pyridazine requires a strategic approach because the most common commercial starting material (3-amino-6-chloropyridazine) leads to the 3,6-dichloro isomer. Accessing the 3,7-dichloro isomer typically involves starting from 3-amino-5-chloropyridazine or using a regioselective chlorination strategy.
2.1 Synthetic Pathway
The most robust route involves the condensation of a substituted aminopyridazine with a chloroaldehyde equivalent, followed by electrophilic chlorination.
Figure 1: Synthetic route to the 3,7-dichloro isomer. Note that the regiochemistry of the starting aminopyridazine dictates the position of the chlorine on the six-membered ring.
2.2 Regioselectivity: The Core Reactivity Principle
The utility of this scaffold lies in the orthogonal reactivity of the two chlorine atoms. They exist in electronically distinct environments, allowing for sequential, regioselective functionalization.
-
C7-Cl (Pyridazine Ring):
-
Environment: Electron-deficient (
-deficient). -
Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Mechanism: Addition-Elimination.
-
Preferred Reagents: Amines, alkoxides, thiols.
-
-
C3-Cl (Imidazole Ring):
-
Environment: Electron-rich (
-excessive). -
Reactivity: Susceptible to Oxidative Addition (Pd) but resistant to SNAr.
-
Mechanism: Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).
-
Preferred Reagents: Aryl boronic acids, stannanes.
-
Visualizing the Reactivity Logic
Figure 2: Orthogonal reactivity map. The C7 position is the primary vector for nucleophilic displacement, while C3 is reserved for metal-catalyzed carbon-carbon bond formation.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The distinct chemical shifts in NMR allow for easy monitoring of regioselectivity.
Protocol A: Regioselective SNAr at C7
Target: Introduction of solubilizing groups (e.g., morpholine, piperazine) at the 7-position.
-
Setup: Dissolve 3,7-dichloroimidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous NMP or DMSO (0.2 M).
-
Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction: Heat to 80–100 °C for 2–4 hours.
-
Monitoring: TLC will show the consumption of the starting material. The product is typically more polar.
-
-
Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.
-
Validation:
-
1H NMR: The doublet corresponding to the proton at C8 (adjacent to N) will shift upfield significantly due to the electron-donating effect of the new amine. The C3-Cl remains intact.
-
Protocol B: Suzuki-Miyaura Coupling at C3
Target: Introduction of aryl/heteroaryl pharmacophores at the 3-position. Note: If performing this on the 3,7-dichloro core directly, C3 is generally preferred for Pd-oxidative addition due to the "aryl-chloride-like" nature, but C7 competition is possible. It is safer to perform SNAr at C7 first (Protocol A) to deactivate that position, then couple at C3.
-
Setup: Suspend the 7-substituted-3-chloroimidazo[1,2-b]pyridazine (1.0 equiv) and Aryl-Boronic Acid (1.2 equiv) in DME:H₂O (3:1) .
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates) and Na₂CO₃ (2.0 equiv).
-
Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst).
-
Reaction: Microwave irradiation at 120 °C for 30 minutes or reflux for 4–12 hours.
-
Validation:
-
LC-MS: Look for the mass corresponding to the biaryl product.
-
Regiochemistry Check: NOE (Nuclear Overhauser Effect) interaction between the new aryl ring protons and the imidazo[1,2-b]pyridazine C2 proton confirms substitution at C3.
-
Part 4: Medicinal Chemistry Applications[3][4]
The 3,7-dichloroimidazo[1,2-b]pyridazine scaffold is a proven bioisostere for the purine core of ATP, making it highly effective in Type I kinase inhibitors .
4.1 Kinase Selectivity Profiles
-
Tyk2 (Tyrosine Kinase 2): The scaffold binds in the ATP pocket. Substituents at C3 project into the gatekeeper region, controlling selectivity against other JAK family members.
-
TAK1 (TGF-β Activated Kinase 1): 7-substituted derivatives (via SNAr) have shown nanomolar potency. The C7 substituent often points towards the solvent front, allowing for solubilizing groups (e.g., morpholine) that improve pharmacokinetic profiles.
-
PIM Kinases: The planar nature of the scaffold mimics the adenine ring, forming key hinge-binding hydrogen bonds via N1.
4.2 Strategic Design (SAR)
-
Position 3 (C-C Bond): Use for hydrophobic aryl groups to occupy the deep hydrophobic pocket.
-
Position 7 (C-N Bond): Use for polar, solubilizing groups (ethers, amines) to interact with solvent-exposed residues and tune LogP/LogD.
References
-
Garrido, A., et al. (2021).[1] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. [2]
-
Liang, J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.
-
Enguehard-Gueiffier, C., et al. (2001). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Synthesis.
-
Sigma-Aldrich. 3,6-Dichloroimidazo[1,2-b]pyridazine Product Data. (Used as physicochemical proxy).
Sources
Technical Guide: Discovery, Synthesis, and Medicinal Chemistry of Imidazo[1,2-b]pyridazine Derivatives
[1]
Part 1: Introduction & Historical Significance[1]
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While initially explored in the mid-20th century for broad biological activity, it has since evolved into a cornerstone for kinase inhibitor design, most notably culminating in the discovery of Ponatinib (Iclusig) , a third-generation BCR-ABL inhibitor.[1]
The "Privileged" Architecture
The scaffold is a fused bicycle comprising a pyridazine ring (6-membered, 1,2-diazine) fused to an imidazole ring (5-membered).[1] Its utility stems from three core physicochemical properties:
-
Hinge Binding: The N1 nitrogen (imidazole) acts as a critical hydrogen bond acceptor, mimicking the N1 of adenine in ATP, making it an ideal kinase hinge binder.
-
Vectorial Functionalization: The C3 and C6 positions allow for orthogonal substitution, enabling chemists to independently tune potency (C3 "head" group) and pharmacokinetic properties (C6 "tail" group).
-
Low Lipophilicity: Compared to indole or quinoline scaffolds, the extra nitrogen atoms reduce logP, often improving solubility and metabolic stability.
Historical Emergence
The first systematic synthesis of the parent imidazo[1,2-b]pyridazine ring system was reported by Yoneda et al. in 1964 . Early exploration focused on its potential as an analgesic and antipyretic agent. However, the scaffold's true potential was unlocked in the late 1990s and 2000s when high-throughput screening campaigns for kinase inhibitors repeatedly identified this core as a hit against CDKs, p38 MAP kinase, and eventually BCR-ABL.[1]
Part 2: Chemical Biology & Structure-Activity Relationships (SAR)
Understanding the numbering and electronic distribution of the ring is prerequisite to rational design.
Numbering System
The standard IUPAC numbering is critical for navigating the literature:
-
N1: Imidazole nitrogen (H-bond acceptor).[1]
-
C3: The "Head" position (typically faces the kinase gatekeeper residue).
-
N4: Bridgehead nitrogen.
-
C6: The "Tail" position (solvent-exposed, used for solubilizing groups).[1]
SAR Logic & Binding Mode
The biological activity of imidazo[1,2-b]pyridazines is governed by specific substitution patterns.
Figure 1: SAR Map of the Imidazo[1,2-b]pyridazine scaffold highlighting critical binding vectors.[1]
Part 3: Synthetic Pathways[2]
The synthesis of this scaffold has evolved from harsh condensation reactions to sophisticated cross-coupling methodologies.
Method A: The Yoneda Condensation (Classic)
The foundational approach involves the condensation of 3-aminopyridazine with an
-
Mechanism: The endocyclic N2 of the aminopyridazine attacks the
-carbon of the ketone, followed by cyclization of the exocyclic amine onto the carbonyl. -
Limitation: Regioselectivity can be an issue with asymmetric ketones, though the imidazo[1,2-b] isomer is generally favored over the imidazo[1,2-a] due to the nucleophilicity of the pyridazine nitrogen.[1]
Method B: Modern Cross-Coupling (Preferred)
For drug discovery, a modular approach is preferred. This typically starts with 6-chloroimidazo[1,2-b]pyridazine , allowing for sequential functionalization.[1]
-
Step 1: Iodination at C3 (NIS).
-
Step 2: Sonogashira or Suzuki coupling at C3.
-
Step 3: Buchwald-Hartwig or
at C6 (displacing the chlorine).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Figure 2: Evolution of synthetic routes from simple condensation to multi-step cross-coupling.
Part 4: Case Study - Ponatinib (AP24534)[1]
Ponatinib serves as the definitive proof-of-concept for this scaffold.[1] Developed by Ariad Pharmaceuticals, it was designed specifically to overcome the T315I "gatekeeper" mutation in BCR-ABL, which renders Imatinib, Nilotinib, and Dasatinib ineffective.
The Structural Challenge
The T315I mutation replaces a small Threonine residue with a bulky Isoleucine. Previous inhibitors relied on a hydrogen bond with Threonine or sterically clashed with the Isoleucine.
The Imidazo[1,2-b]pyridazine Solution[1]
-
Core Selection: The imidazo[1,2-b]pyridazine core anchors the molecule in the adenine pocket via an H-bond to Met318 .[1]
-
The Linker (C3): Crucially, the ethynyl (triple bond) linker at C3 is linear and rigid. This geometry allows the molecule to bypass the bulky Isoleucine-315 residue without steric clash, a feat impossible with flexible amide or ether linkers.
-
The Tail (C6): A methylpiperazine moiety is attached via a phenyl ring to C6, extending into the solvent interface to improve oral bioavailability.
Clinical Outcome: Ponatinib demonstrates pan-BCR-ABL inhibition and remains the only approved TKI for T315I-positive CML.[1]
Part 5: Detailed Experimental Protocols
These protocols are standardized for the synthesis of a 3,6-disubstituted library candidate.
Protocol A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This is the versatile starting material for most modern derivatives.[1]
Reagents:
-
3-Amino-6-chloropyridazine (1.0 eq)[1]
-
Chloroacetaldehyde (50% wt in water, 1.5 eq)[1]
-
n-Butanol (Solvent)[1]
-
Sodium Bicarbonate (
)[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Procedure:
-
Dissolution: Charge a round-bottom flask with 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol) and n-butanol (100 mL).
-
Addition: Add chloroacetaldehyde (18.2 g, 116 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 16 hours. Monitor by LC-MS for disappearance of starting material.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Dilute the residue with water (50 mL) and neutralize with saturated
solution until pH ~8. -
Extraction: Extract with Ethyl Acetate (
mL). Dry combined organics over . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 60-75% as a tan solid.[1]
-
Protocol B: C3-Iodination (Preparation for Coupling)
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in Acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at
.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Stir at room temperature for 2 hours.
-
Precipitate usually forms. Filter and wash with cold acetonitrile to yield 3-iodo-6-chloroimidazo[1,2-b]pyridazine .[1]
Protocol C: Sonogashira Coupling (Ponatinib-style Linker)
Reagents:
-
3-Iodo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq)[1]
-
Terminal Alkyne (e.g., 1-ethynyl-4-methylbenzene) (1.2 eq)[1]
-
(0.05 eq)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
CuI (0.02 eq)[1]
-
Triethylamine (TEA) / DMF (1:4 ratio)[1]
Procedure:
-
Degas: Purge the solvent mixture (DMF/TEA) with nitrogen for 15 minutes.
-
Combine: Add the halide, alkyne, Pd catalyst, and CuI under nitrogen atmosphere.
-
Reaction: Heat to
for 4-6 hours. The solution typically turns dark brown. -
Workup: Filter through a Celite pad. Dilute with water and extract with EtOAc.
-
Purification: This step is critical as copper residues can remain. Use silica gel chromatography with 1% TEA in the eluent to prevent streaking.
Part 6: Quantitative Data Summary
Table 1: Comparative Potency of Imidazo[1,2-b]pyridazine Derivatives (IC50 nM)
| Compound | Target | IC50 (WT) | IC50 (T315I Mutant) | Key Structural Feature |
| Parent Scaffold | -- | >10,000 | >10,000 | Unsubstituted Core |
| Compound 16 (Early Hit) | CDK2 | 45 | N/A | C3-Amide linker |
| Ponatinib | BCR-ABL | 0.37 | 2.0 | C3-Ethynyl (Rigid) |
| Imatinib (Control) | BCR-ABL | 260 | >10,000 | Phenylaminopyrimidine |
Data sourced from Huang et al. (2010) and O'Hare et al. (2009).[1]
References
-
Yoneda, F., et al. (1964). Pyridazine derivatives.[3][4][5][6][7][8][9] VI. Synthesis of imidazo[1,2-b]pyridazines. Chemical & Pharmaceutical Bulletin. Link
-
Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[1] Journal of Medicinal Chemistry.[9] Link
-
O'Hare, T., et al. (2009). AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance.[1] Cancer Cell. Link
-
Goel, R., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Link
-
Garrido, A., et al. (2020). Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1][6] Molecules.[4][5][6][7][8][9][10][11][12] Link
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SID 178102513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases | MDPI [mdpi.com]
In Silico Prediction of 3,7-Dichloroimidazo[1,2-b]pyridazine Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of therapeutic targets, particularly protein kinases implicated in oncology. The specific derivative, 3,7-Dichloroimidazo[1,2-b]pyridazine, represents a key starting point for the exploration of this chemical space. This in-depth technical guide provides a comprehensive framework for the in silico prediction of its bioactivity. Tailored for researchers, scientists, and drug development professionals, this document eschews a rigid template, instead offering a logically structured narrative that delves into the causality behind experimental choices in computational drug discovery. We will explore a multi-faceted approach, combining molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction to build a robust, self-validating predictive system for the bioactivity of 3,7-Dichloroimidazo[1,2-b]pyridazine and its analogs.
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Core and the Imperative of In Silico Screening
The imidazo[1,2-b]pyridazine heterocyclic system is a cornerstone of numerous drug discovery programs due to its versatile biological activities. Derivatives have shown significant potential as inhibitors of key kinases such as Transforming Growth Factor-β-activated kinase 1 (TAK1), Cyclin-Dependent Kinase 12/13 (CDK12/13), Bruton's Tyrosine Kinase (BTK), and the mammalian Target of Rapamycin (mTOR).[1][2][3][4] This broad-spectrum activity, particularly in the realm of oncology, underscores the therapeutic potential of this scaffold.
The starting fragment, 3,7-Dichloroimidazo[1,2-b]pyridazine, offers two reactive sites for chemical modification, enabling the generation of diverse compound libraries. However, the synthesis and biological evaluation of extensive libraries is a resource-intensive endeavor. In silico bioactivity prediction provides a powerful and cost-effective alternative to prioritize synthetic efforts and accelerate the drug discovery pipeline.[5][6][7] By computationally modeling the interactions of virtual compounds with their putative biological targets, we can gain critical insights into their potential efficacy and liabilities before a single molecule is synthesized.
This guide will provide a detailed, step-by-step methodology for a comprehensive in silico evaluation of 3,7-Dichloroimidazo[1,2-b]pyridazine derivatives, focusing on a synergistic workflow that enhances the predictive power of each computational tool.
Target Identification and Prioritization: Focusing the Computational Lens
The initial and most critical step in any targeted drug discovery campaign is the identification and validation of a relevant biological target. For the imidazo[1,2-b]pyridazine scaffold, the existing literature provides a strong rationale for focusing on protein kinases involved in cancer signaling pathways.
Based on published data, we will prioritize the following kinases for our in silico investigation:
-
Transforming Growth Factor-β-activated kinase 1 (TAK1): A key mediator of inflammatory and stress responses, often dysregulated in cancer.[1][8]
-
Cyclin-Dependent Kinase 12 (CDK12): Involved in the regulation of transcription and DNA damage repair, making it an attractive target in oncology.[2][9]
-
Bruton's Tyrosine Kinase (BTK): A crucial component of B-cell receptor signaling, and a validated target in B-cell malignancies.[1][3]
-
Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth, proliferation, and survival, frequently hyperactivated in various cancers.[4][7]
The selection of these targets is not arbitrary; it is a direct consequence of the demonstrated activity of imidazo[1,2-b]pyridazine-containing molecules against these kinases. This evidence-based approach increases the probability of identifying novel, potent inhibitors derived from the 3,7-dichloro-substituted core.
Molecular Docking: Unveiling the Binding Hypothesis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target.[10] This method allows us to visualize potential binding modes, identify key intermolecular interactions, and estimate the binding affinity, providing a foundational "binding hypothesis."
Rationale and Causality
We employ molecular docking at this stage to:
-
Filter virtual libraries: By ranking compounds based on their predicted binding affinity, we can prioritize a smaller, more manageable set of molecules for further computational analysis and, eventually, synthesis.
-
Guide lead optimization: The predicted binding pose can reveal opportunities for structural modifications that enhance potency and selectivity. For instance, identifying an unoccupied pocket in the binding site can suggest the addition of a specific functional group to the ligand.
-
Understand Structure-Activity Relationships (SAR): By comparing the docking poses of active and inactive analogs, we can begin to rationalize the observed SAR at a molecular level.
Experimental Protocol: Molecular Docking of 3,7-Dichloroimidazo[1,2-b]pyridazine Analogs
This protocol outlines a typical molecular docking workflow using the widely adopted and freely available software AutoDock Vina and UCSF Chimera.
Step 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use the following PDB IDs:
-
Prepare the Receptor:
-
Load the PDB file into UCSF Chimera.
-
Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges using the "Dock Prep" tool in Chimera.
-
Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Generate 3D Ligand Structures: The 3,7-Dichloroimidazo[1,2-b]pyridazine core can be modified in silico to generate a virtual library of analogs. This can be done using chemical drawing software like ChemDraw or MarvinSketch.
-
Prepare the Ligands:
-
Load each ligand file (e.g., in .mol2 or .sdf format) into UCSF Chimera.
-
Add hydrogens and assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save each prepared ligand in the .pdbqt format.
-
Step 3: Docking Simulation
-
Define the Binding Site: The binding site is typically defined as a "grid box" encompassing the active site of the kinase. If a co-crystallized ligand was present in the original PDB file, its location is an excellent guide for placing the grid box.
-
Run AutoDock Vina: Use the AutoDock Vina plugin in Chimera or the command-line interface. The program will systematically explore different conformations and orientations of the ligand within the defined binding site.
-
Analyze Results: AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The lower the binding energy, the more favorable the predicted interaction.
Data Presentation
The results of the molecular docking study should be summarized in a clear and concise table.
| Compound ID | Target Kinase | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| DCI-001 | TAK1 | 5JGB | -8.5 | Met107, Lys54, Glu105 |
| DCI-002 | TAK1 | 5JGB | -7.9 | Met107, Leu108 |
| DCI-001 | CDK12 | 5ACB | -9.2 | Cys1039, Leu965, Asp1042 |
| DCI-002 | CDK12 | 5ACB | -8.1 | Cys1039, Ala945 |
Visualization of the Docking Workflow
Pharmacophore Modeling: Abstracting the Key Interactions
A pharmacophore is an abstract representation of the key steric and electronic features of a ligand that are necessary for optimal molecular interactions with a specific biological target.
Rationale and Causality
Pharmacophore modeling serves as a powerful tool for:
-
Virtual Screening: Pharmacophore models can be used as 3D queries to rapidly search large compound databases for molecules that possess the desired features, even if they have a different chemical scaffold.
-
Scaffold Hopping: This technique is particularly useful for identifying novel chemical series with the same biological activity.
-
Understanding Ligand-Receptor Interactions: By identifying the common features of a set of active molecules, we can gain insights into the key interactions required for binding.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
Step 1: Training Set Selection
-
Select a set of structurally diverse and potent ligands known to bind to the target of interest.
Step 2: Feature Identification
-
Identify the common pharmacophoric features present in the training set ligands. These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic (AR) rings
-
Positive and Negative Ionizable (PI, NI) groups
-
Step 3: Model Generation and Validation
-
Generate a 3D arrangement of these features that is common to all active ligands. Software such as LigandScout or Phase can be used for this purpose.
-
Validate the pharmacophore model by its ability to distinguish between active and inactive compounds in a database.
Visualization of a Hypothetical Pharmacophore Model
ADMET Prediction: Assessing Drug-Likeness and Safety
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery. [4][16]It involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound.
Rationale and Causality
Early assessment of ADMET properties is essential to:
-
Reduce late-stage attrition: Many drug candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity.
-
Prioritize compounds with favorable drug-like properties: This ensures that the selected lead candidates have a higher probability of success in development.
-
Guide chemical modifications: ADMET prediction can help to identify and mitigate potential liabilities early in the design process.
Experimental Protocol: In Silico ADMET Profiling
A wide range of in silico tools are available for ADMET prediction, from free web servers to sophisticated commercial software packages. A typical ADMET profiling workflow would involve the prediction of the following properties:
-
Absorption:
-
Lipinski's Rule of Five: A set of simple physicochemical property guidelines for oral bioavailability.
-
Caco-2 permeability: Prediction of intestinal absorption.
-
P-glycoprotein (P-gp) substrate/inhibitor: Prediction of active efflux.
-
-
Distribution:
-
Plasma Protein Binding (PPB): Prediction of the extent to which a compound binds to plasma proteins.
-
Blood-Brain Barrier (BBB) penetration: Prediction of a compound's ability to cross into the central nervous system.
-
-
Metabolism:
-
Cytochrome P450 (CYP) inhibition/substrate prediction: Prediction of potential drug-drug interactions.
-
-
Excretion:
-
Renal clearance prediction.
-
-
Toxicity:
-
hERG inhibition: Prediction of potential cardiotoxicity.
-
Ames mutagenicity: Prediction of potential carcinogenicity.
-
Hepatotoxicity: Prediction of potential liver toxicity.
-
Data Presentation
ADMET prediction results are best presented in a tabular format that allows for easy comparison of different compounds.
| Compound ID | MW | logP | HBD | HBA | Caco-2 (nm/s) | BBB Penetration | hERG Inhibition | Ames Test |
| DCI-001 | 350.2 | 3.1 | 1 | 4 | High | High | Low Risk | Negative |
| DCI-002 | 410.5 | 4.5 | 2 | 5 | Medium | Low | Low Risk | Negative |
Conclusion: A Synergistic Approach to Bioactivity Prediction
The in silico prediction of the bioactivity of 3,7-Dichloroimidazo[1,2-b]pyridazine and its derivatives is a powerful strategy to accelerate the drug discovery process. This guide has outlined a comprehensive and integrated workflow that leverages the strengths of multiple computational techniques. By combining molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can build a robust and self-validating system for identifying and optimizing novel drug candidates. This multi-pronged approach not only enhances the efficiency of lead discovery but also provides a deeper understanding of the molecular determinants of bioactivity, ultimately increasing the probability of success in the development of new therapeutics based on the promising imidazo[1,2-b]pyridazine scaffold.
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This bicyclic system, a fusion of imidazole and pyridazine rings, serves as a "privileged scaffold," meaning it can interact with a variety of biological targets, leading to compounds with diverse therapeutic applications.[1][2] The successful development of the multi-kinase inhibitor ponatinib, which is based on this scaffold, has further catalyzed research into novel imidazo[1,2-b]pyridazine derivatives.[1][2][3] This guide provides a comprehensive overview of the imidazo[1,2-b]pyridazine core, delving into its synthesis, structure-activity relationships, and its role in the development of treatments for a range of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine nucleus is a nitrogen-rich heterocyclic system with a unique electronic and structural profile that makes it an attractive starting point for drug design. Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets. Furthermore, the presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, which are crucial for molecular recognition at receptor binding sites.
The term "privileged scaffold" is not bestowed lightly. It signifies a molecular framework that is not only synthetically accessible but also capable of yielding potent and selective ligands for multiple, distinct biological targets. The imidazo[1,2-b]pyridazine scaffold has proven its merit in this regard, with derivatives showing activity as kinase inhibitors, anti-inflammatory agents, antivirals, and more.[1][4]
Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-b]pyridazine core is a well-established area of synthetic organic chemistry, with several reliable methods available to researchers. The most common and versatile approach involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.
Classical Synthesis: The Tschitschibabin Reaction
A foundational method for the synthesis of imidazo[1,2-b]pyridazines is a variation of the Tschitschibabin reaction. This involves the reaction of a 3-aminopyridazine with an α-bromoketone, typically under basic conditions. The introduction of a halogen on the pyridazine ring can facilitate the successful formation of the bicyclic product in good yields.[5]
Experimental Protocol: General Procedure for the Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazines
-
Starting Materials: 3-amino-6-aryl-pyridazine and an appropriate α-halocarbonyl compound.
-
Solvent: A suitable solvent such as ethanol or isopropanol.
-
Reaction: The 3-amino-6-aryl-pyridazine and the α-halocarbonyl compound are refluxed in the chosen solvent.
-
Work-up: Upon completion of the reaction (monitored by TLC), the solvent is typically removed under reduced pressure.
-
Purification: The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the desired 2,6-diaryl-imidazo[1,2-b]pyridazine.[6]
Modern Synthetic Approaches: Metal-Catalyzed Cross-Coupling
To create a diverse library of imidazo[1,2-b]pyridazine derivatives, modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, are invaluable.[7] These reactions allow for the introduction of a wide range of substituents at various positions of the scaffold, which is crucial for optimizing biological activity and pharmacokinetic properties. Common cross-coupling reactions employed include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl or vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing amino groups.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, introducing alkynyl groups.
The presence of a reactive handle, such as a chlorine atom at the 6-position, provides an excellent starting point for these modifications.[8]
Below is a conceptual workflow for the functionalization of the imidazo[1,2-b]pyridazine scaffold using these modern techniques.
Caption: Synthetic functionalization workflow for the imidazo[1,2-b]pyridazine scaffold.
A Scaffold of Diverse Biological Activities
The imidazo[1,2-b]pyridazine core has been successfully exploited to develop compounds with a wide array of biological activities. This versatility is a testament to its privileged nature.
Anticancer Activity: A Kinase Inhibition Powerhouse
A significant portion of research on imidazo[1,2-b]pyridazines has focused on their potential as anticancer agents, primarily through the inhibition of various protein kinases.[1]
-
Ponatinib (Iclusig®): The most prominent example is ponatinib, a potent pan-BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][9] It is also effective against the T315I mutation, which confers resistance to other tyrosine kinase inhibitors.[9]
-
PI3K/mTOR Dual Inhibitors: Derivatives of this scaffold have been developed as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway often dysregulated in cancer.[10][11]
-
Other Kinase Targets: The imidazo[1,2-b]pyridazine scaffold has also been utilized to develop inhibitors for other kinases implicated in cancer and other diseases, including:
| Target Kinase | Therapeutic Area | Key Findings |
| BCR-ABL | Cancer (CML, Ph+ ALL) | Ponatinib is a successful drug that overcomes resistance mutations.[2][9] |
| PI3K/mTOR | Cancer, Pulmonary Fibrosis | Dual inhibitors show promising in vitro and in vivo efficacy.[10][11] |
| GSK-3β | Alzheimer's Disease | Brain-penetrant inhibitors have been developed.[12] |
| IKKβ | Inflammation | Optimization of the scaffold led to increased inhibitory activity.[13] |
| PIM Kinases | Leukemia | Inhibitors show a unique binding mode and selectivity.[14] |
| TAK1 | Multiple Myeloma | Potent inhibitors with nanomolar activity have been discovered.[15] |
Anti-inflammatory and Immunomodulatory Effects
The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential to modulate inflammatory pathways. For instance, derivatives have been explored as inhibitors of TNF-α production.[8]
Neurodegenerative Diseases: Targeting β-Amyloid Plaques
In the context of Alzheimer's disease, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to β-amyloid plaques.[5] Certain compounds exhibited high binding affinity, suggesting their potential as imaging agents for the diagnosis of Alzheimer's disease or as therapeutic agents that could interfere with plaque formation.[5]
Antiviral and Antiparasitic Applications
The broad utility of this scaffold extends to infectious diseases. Imidazo[1,2-b]pyridazine derivatives have shown promise as antiviral and antiparasitic agents.[1][2] For example, they have been investigated for activity against Toxoplasma gondii.[7]
Other Therapeutic Areas
The versatility of the imidazo[1,2-b]pyridazine core is further demonstrated by its exploration in other therapeutic areas, including:
Structure-Activity Relationships (SAR): A Guide to Optimization
Understanding the structure-activity relationship (SAR) is critical for the rational design of more potent and selective drug candidates. For the imidazo[1,2-b]pyridazine scaffold, several key SAR insights have been elucidated through extensive research.
-
Substitution at the 2- and 3-positions: The imidazole part of the scaffold offers two key positions for modification. The nature of the substituent at these positions can significantly influence the compound's interaction with its biological target. For example, in the development of GSK-3β inhibitors, an alkylamine substituent at the 3-position was found to be crucial for maintaining hydrogen bond interactions with the kinase hinge region.[12]
-
Substitution at the 6-position: The pyridazine ring, particularly the 6-position, is a common site for modification to modulate potency, selectivity, and pharmacokinetic properties. For instance, in the development of IKKβ inhibitors, optimization of the 6-position substituent led to increased inhibitory activity.[13] In another study on ligands for β-amyloid plaques, a methylthio group at the 6-position resulted in higher affinity compared to a methoxy group.[5]
-
Aromatic Substituents: The introduction of various aryl and heteroaryl groups at different positions of the scaffold is a common strategy to explore hydrophobic and π-stacking interactions within the binding pocket of a target protein.
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A Theoretical Treatise on the Imidazo[1,2-b]pyridazine Core: A Guide for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and structural characteristics make it a versatile framework for the design of targeted therapeutics, including potent kinase inhibitors and central nervous system agents.[4][5] This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings of the imidazo[1,2-b]pyridazine ring system. Moving beyond synthetic protocols, we delve into the computational chemistry that elucidates its intrinsic properties, guiding rational drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, predictive understanding of this important heterocyclic core.
Introduction: The Privileged Scaffold in a Computational Light
The imidazo[1,2-b]pyridazine system is a bicyclic heteroaromatic compound formed by the fusion of an imidazole and a pyridazine ring. This fusion imparts a unique set of physicochemical properties that are highly attractive for medicinal chemistry. Derivatives have shown remarkable efficacy as inhibitors for a range of enzymes and as agents in diverse therapeutic areas.[1][6] The versatility of this scaffold stems from its rigid structure, which presents well-defined vectors for substitution, and its electronic nature, which allows for a variety of intermolecular interactions with biological targets.
While extensive literature covers the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives, a critical aspect often resides in the theoretical and computational studies that pre-empt and rationalize experimental outcomes.[1][7] Understanding the electronic structure, aromaticity, and reactivity of the core system through a theoretical lens is paramount for predicting structure-activity relationships (SAR) and designing next-generation therapeutics with improved potency and selectivity. This guide will illuminate the fundamental theoretical principles governing the behavior of the imidazo[1,2-b]pyridazine ring, providing a robust framework for its application in modern drug discovery.
The Electronic Landscape: Structure, Stability, and Aromaticity
The arrangement of electrons and the overall stability of the imidazo[1,2-b]pyridazine core are fundamental to its chemical behavior. Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to probe these characteristics with high accuracy.
Molecular Geometry and Electronic Distribution
The starting point for any theoretical investigation is the determination of the molecule's equilibrium geometry. DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide optimized geometries that are in excellent agreement with experimental data from X-ray crystallography.
These calculations also reveal the distribution of electron density across the ring system. The presence of three nitrogen atoms introduces significant polarization. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions of positive and negative potential. For imidazo[1,2-b]pyridazine, the nitrogen atoms are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or coordination with metal ions. Conversely, the hydrogen atoms attached to the carbon framework will exhibit a positive potential. Understanding this electrostatic landscape is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.
Aromaticity: A Quantitative Perspective
The concept of aromaticity is central to the stability and reactivity of the imidazo[1,2-b]pyridazine system. While qualitatively understood, computational methods allow for its quantitative assessment through various indices.
-
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. NICS values are calculated at the center of the rings (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Large negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity. For a bicyclic system like imidazo[1,2-b]pyridazine, separate NICS calculations for the five-membered imidazole and the six-membered pyridazine ring can reveal the relative aromatic character of each.[8][9]
-
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization. A HOMA value close to 1 indicates a high degree of aromaticity with minimal bond length alternation, while values close to 0 suggest a non-aromatic or anti-aromatic character.[8][9]
For the imidazo[1,2-b]pyridazine system, it is expected that both rings exhibit aromatic character, though the degree may differ. The imidazole ring is generally considered highly aromatic, while the pyridazine ring's aromaticity is influenced by the two adjacent nitrogen atoms. Theoretical calculations on analogous pyrazolopyridazinones have shown that the five-membered ring typically displays a more pronounced aromatic character based on NICS and HOMA values.[8][9]
Predicting Reactivity: A Frontier Molecular Orbital Approach
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules.[10] By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into how the imidazo[1,2-b]pyridazine system will interact with other chemical species.
HOMO, LUMO, and the Energy Gap
The HOMO represents the orbital from which an electron is most likely to be donated, making it central to reactions with electrophiles. The LUMO is the orbital that is most likely to accept an electron, thus governing reactions with nucleophiles. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For imidazo[1,2-b]pyridazine, DFT calculations can map the spatial distribution of the HOMO and LUMO. The location of the largest lobes of these orbitals can predict the most probable sites for electrophilic and nucleophilic attack.
| Computational Parameter | Significance for Imidazo[1,2-b]pyridazine |
| HOMO Energy & Distribution | Indicates the propensity to donate electrons and the likely sites for electrophilic attack. |
| LUMO Energy & Distribution | Indicates the propensity to accept electrons and the likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-deficient regions, predicting sites for non-covalent interactions. |
Regioselectivity of Electrophilic Aromatic Substitution
A common reaction in the functionalization of imidazo[1,2-b]pyridazine is electrophilic aromatic substitution (e.g., halogenation). Predicting the site of substitution is critical for synthetic planning. Theoretical models provide a rational basis for this prediction.
The pyridazine ring, being electron-deficient due to the two nitrogen atoms, is generally deactivated towards electrophilic attack. The imidazole ring, being electron-rich, is the more likely site. Within the imidazole ring, there are two potential carbon atoms for substitution. The regioselectivity can be rationalized by considering the stability of the Wheland intermediate (the sigma complex) formed upon electrophilic attack at each position. Computational analysis of the stability of these intermediates, as well as the distribution of the HOMO, can accurately predict the observed regioselectivity. For the related imidazo[1,2-a]pyrazine system, electrophilic attack is favored at the C-3 position, as this leads to a more stable intermediate where the aromaticity of the six-membered ring is preserved.[11] A similar rationale, supported by FMO analysis, can be applied to the imidazo[1,2-b]pyridazine core.
Practical Application: A Theoretical Protocol for Analyzing a Novel Derivative
To illustrate the practical application of these theoretical concepts, here is a generalized workflow for the computational analysis of a novel imidazo[1,2-b]pyridazine derivative.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Construct the 3D structure of the derivative using a molecular modeling program.
-
Perform a geometry optimization using DFT, for example, with the B3LYP functional and the 6-31G(d) basis set for an initial optimization, followed by a more accurate calculation with a larger basis set like 6-311++G(d,p).
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Electronic Structure Analysis:
-
From the optimized geometry, calculate the single-point energy.
-
Generate the HOMO and LUMO surfaces to visualize their spatial distribution.
-
Calculate the HOMO-LUMO energy gap.
-
Generate the Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-deficient regions.
-
-
Aromaticity Assessment:
-
Perform a GIAO (Gauge-Independent Atomic Orbital) calculation to obtain the NMR shielding tensors.
-
Calculate the NICS(0) and NICS(1) values at the geometric center of both the five- and six-membered rings.
-
Calculate the HOMA index based on the optimized bond lengths.
-
-
Reactivity Prediction:
-
Analyze the HOMO and LUMO distributions to predict the most likely sites for electrophilic and nucleophilic attack, respectively.
-
For predicting the outcome of a specific reaction (e.g., nitration), model the potential intermediates for substitution at each possible position.
-
Calculate the relative energies of these intermediates to determine the most stable, and therefore most likely, reaction pathway.
-
Conclusion: Integrating Theory into Drug Discovery
The imidazo[1,2-b]pyridazine scaffold will undoubtedly continue to be a fertile ground for the discovery of new therapeutic agents. A deep understanding of its theoretical underpinnings is not merely an academic exercise but a crucial component of a modern, efficient drug discovery pipeline. By leveraging the predictive power of computational chemistry to analyze the electronic structure, aromaticity, and reactivity of this privileged core, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from concept to clinic. This guide provides a foundational framework for applying these theoretical principles, empowering scientists to unlock the full potential of the imidazo[1,2-b]pyridazine ring system.
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orthocresol. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
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Menges, N., & Bildirici, I. (2017). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 129(6), 741–752. [Link]
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Menges, N., & Bildirici, I. (2018). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. ResearchGate. [Link]
- Vertex AI Search. (2025).
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Cui, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(3), 115–119. [Link]
- ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
- Jensen, F. (2024). A Benchmark Study of Aromaticity Indexes for Benzene, Pyridine, and the Diazines. arXiv.
-
Singh, P., et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Molecules, 26(22), 6985. [Link]
-
van der Heijden, C., et al. (2021). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 27(4), 1485–1493. [Link]
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Wikipedia. (2023). Frontier molecular orbital theory. Wikipedia. [Link]
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Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
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Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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Bouziane, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 30(22), 5678. [Link]
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Etienne, C. T., et al. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Computational Chemistry, 12(1), 1-13. [Link]
- Rezvan, V. H., & Abdoli, H. (2025). DFT Exploration of Molecular Structures, Frontier Molecular Or-bitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases. International Journal of Catalysis and Chemical Engineering, 1(2), 01-13.
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Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling, 31(11), 321. [Link]
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La Porta, F. A., et al. (2012). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. American Journal of Chemistry, 2(5), 255-262. [Link]
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National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem. [Link]
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Lin, M., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 585–590. [Link]
- Sriram, D., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.
-
Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2465-2470. [Link]
- Jampilek, J. (2026). Heterocycles in Medicinal Chemistry III. MDPI.
-
Cervantes-Durán, C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 30(22), 5678. [Link]
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Sigmund, L. M., et al. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 16(12), 4321-4345. [Link]
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Methodological & Application
Technical Application Note: Scalable Synthesis of 3,7-Dichloroimidazo[1,2-b]pyridazine
This Application Note and Protocol is designed for research scientists and drug development professionals requiring a robust, scalable synthesis of 3,7-Dichloroimidazo[1,2-b]pyridazine .
This specific isomer (3,7-dichloro) is less common than the commercially ubiquitous 3,6-dichloro analog.[1] Consequently, this guide addresses the critical regiochemical considerations required to install the chlorine at the 7-position, distinguishing it from standard literature protocols that typically yield the 6-isomer.
Abstract & Strategic Overview
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., Ponatinib analogs) and CNS-active agents.[1] While the 3,6-dichloro isomer is readily available, the 3,7-dichloroimidazo[1,2-b]pyridazine isomer offers distinct vectors for structure-activity relationship (SAR) exploration, particularly when substitution at the 7-position is required to modulate metabolic stability or binding pocket occupancy.[1]
This protocol details a two-stage synthesis:
-
Core Construction: Cyclization of the rare isomer 3-amino-5-chloropyridazine with chloroacetaldehyde to yield 7-chloroimidazo[1,2-b]pyridazine.[1]
-
Regioselective Functionalization: Electrophilic aromatic substitution using N-chlorosuccinimide (NCS) to install the second chlorine atom specifically at the C3 position.[1]
Retrosynthetic Analysis
The synthesis hinges on the correct selection of the starting aminopyridazine. Using the common 3-amino-6-chloropyridazine will yield the wrong isomer (3,6-dichloro).[1]
Figure 1: Retrosynthetic strategy highlighting the necessity of 3-amino-5-chloropyridazine to achieve the 7-chloro substitution pattern.
Experimental Protocol
Phase 1: Synthesis of 7-Chloroimidazo[1,2-b]pyridazine (Core Formation)[1]
Rationale: The formation of the imidazo[1,2-b]pyridazine ring proceeds via a condensation reaction between the exocyclic amine and the ring nitrogen (N2) of the pyridazine with an
Safety Note: Chloroacetaldehyde is highly toxic and an alkylating agent. Handle in a fume hood with appropriate PPE.
Materials
-
Substrate: 3-Amino-5-chloropyridazine (CAS: 1314978-36-3) [Note: Often sold as 6-amino-4-chloropyridazine; verify structure].[1]
-
Reagent: Chloroacetaldehyde (40% wt.[1] aqueous solution).
-
Base: Sodium Bicarbonate (NaHCO
).[1] -
Solvent: Ethanol (absolute) or n-Butanol (for higher temperature).[1]
Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-5-chloropyridazine (5.0 g, 38.6 mmol) and Ethanol (100 mL).
-
Addition: Add Chloroacetaldehyde (40% aq., 11.3 mL, ~77 mmol, 2.0 eq).
-
Base: Add solid NaHCO
(6.5 g, 77 mmol, 2.0 eq). Note: The base neutralizes the HCl generated during cyclization, preventing protonation of the unreacted pyridine-like nitrogen which could retard the reaction. -
Reaction: Heat the mixture to reflux (internal temp ~78-80 °C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting amine should be consumed.[2]
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).[1]
-
Wash combined organics with Brine (50 mL), dry over anhydrous Na
SO , filter, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO
, gradient 0-5% Methanol in DCM).-
Expected Yield: 65–75%.
-
Appearance: Pale yellow to beige solid.
-
Phase 2: Synthesis of 3,7-Dichloroimidazo[1,2-b]pyridazine (Regioselective Chlorination)
Rationale: The imidazo[1,2-b]pyridazine ring is electron-rich at the C3 position (similar to C3 in indole).[1] Electrophilic halogenation using N-chlorosuccinimide (NCS) occurs exclusively at C3 under mild conditions, leaving the C7-chloro substituent and the pyridazine ring intact.[1]
Materials
-
Substrate: 7-Chloroimidazo[1,2-b]pyridazine (from Phase 1).[1]
-
Reagent: N-Chlorosuccinimide (NCS) (Recrystallized if older than 6 months).[1]
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).[1]
Procedure
-
Setup: In a 100 mL round-bottom flask, dissolve 7-Chloroimidazo[1,2-b]pyridazine (2.0 g, 13.0 mmol) in Acetonitrile (40 mL).
-
Addition: Add NCS (1.82 g, 13.6 mmol, 1.05 eq) in a single portion at room temperature.
-
Reaction: Stir the mixture at room temperature (20–25 °C).
-
Observation: The reaction is typically rapid (1–3 hours).[1] If sluggish, heat to 50 °C.
-
Monitoring: Check by LC-MS for conversion of [M+H]+ 154/156 to 188/190.
-
-
Workup (Precipitation Method):
-
If the product precipitates during reaction, filter the solid and wash with cold acetonitrile.
-
If soluble: Concentrate the acetonitrile to ~10 mL volume. Pour the residue into ice-cold Water (100 mL) with vigorous stirring. The product should precipitate.[3]
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Purification: If necessary, recrystallize from Ethanol or purify via short silica plug (eluting with 20% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the regioselective C3-chlorination step.
Key Analytical Data
Upon isolation, the identity of the compound must be verified. The ^1H NMR pattern is distinct for the 3,7-dichloro isomer compared to the 3,6-dichloro isomer.
| Feature | 3,7-Dichloroimidazo[1,2-b]pyridazine (Target) | 3,6-Dichloroimidazo[1,2-b]pyridazine (Common Isomer) |
| H3 Proton | Absent (Substituted by Cl) | Absent (Substituted by Cl) |
| Pyridazine Protons | Two doublets (H6 and H8) with meta coupling (J ~2 Hz).[1] | Two doublets (H7 and H8) with ortho coupling (J ~9 Hz).[1] |
| Chemical Shift | H8 is typically most deshielded (~8.5 ppm).[1] | H8 is typically most deshielded. |
Expected ^1H NMR (400 MHz, CDCl
- 8.45 (d, J = 2.2 Hz, 1H, H8)
- 8.05 (s, 1H, H2) [Imidazole proton][1]
- 7.95 (d, J = 2.2 Hz, 1H, H6)
Mass Spectrometry (ESI):
-
Expected m/z: 187.9 (100%), 189.9 (64%), 191.9 (10%) [Characteristic Cl
isotope pattern].[1]
Safety and Handling
-
Chloroacetaldehyde: Extremely toxic, lachrymator, and suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess reagent with aqueous bisulfite solution.
-
NCS: Irritant.[1] Avoid contact with skin and eyes. Store in a refrigerator to prevent decomposition.
-
Pyridazines: Many halogenated pyridazines are skin sensitizers. Wear double nitrile gloves.
References
-
Synthesis of imidazo[1,2-b]pyridazines (General Core Construction)
- Source: Werber, G., et al. "Synthesis and properties of imidazo[1,2-b]pyridazine derivatives." Journal of Heterocyclic Chemistry, 1977.
- Relevance: Establishes the standard Hantzsch-type condens
-
Regioselective Halogenation of Imidazo[1,2-b]pyridazines
-
Synthesis of 3-Amino-5-chloropyridazine (Starting Material)
-
Characterization of 7-Chloroimidazo[1,2-b]pyridazine
Sources
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Application Notes and Protocols: The Strategic Use of 3,7-Dichloroimidazo[1,2-b]pyridazine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imidazo[1,2-b]pyridazine Core - A Privileged Scaffold in Kinase Inhibition
The imidazo[1,2-b]pyridazine ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal bioisostere for the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide array of protein kinases.[3][4] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinases a major therapeutic target.[5] The clinical success of Ponatinib, a multi-kinase inhibitor featuring this scaffold, has spurred significant interest in developing new imidazo[1,2-b]pyridazine-based therapeutics for various indications, including cancer, neurological disorders, and inflammatory diseases.[1][6][7]
This application note provides an in-depth guide on the strategic application of 3,7-dichloroimidazo[1,2-b]pyridazine , a versatile and highly valuable starting material for the synthesis of diverse and potent kinase inhibitors. We will explore the chemical logic behind its use, detail key synthetic transformations, and provide validated protocols for researchers in drug discovery and development.
The Synthetic Advantage of 3,7-Dichloroimidazo[1,2-b]pyridazine
The power of 3,7-dichloroimidazo[1,2-b]pyridazine as a synthetic intermediate lies in the differential reactivity of its two chlorine atoms. The chlorine at the C7 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C3 position. This differential reactivity allows for a controlled, sequential functionalization of the scaffold, which is a cornerstone of building molecular complexity and exploring structure-activity relationships (SAR).
Typically, the C7 position is first modified via an SNAr reaction with an amine or other nucleophile. The less reactive C3 position can then be functionalized using more robust methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This stepwise approach provides a reliable pathway to generate large libraries of 3,7-disubstituted imidazo[1,2-b]pyridazine derivatives.
Caption: General workflow for sequential functionalization.
Application in the Synthesis of Key Kinase Inhibitor Classes
The 3,7-disubstituted imidazo[1,2-b]pyridazine framework allows for the precise placement of pharmacophores to target the distinct features of various kinase active sites.
Targeting DYRK/CLK Kinases
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are implicated in neurological disorders and certain cancers.[5] Research has shown that 3,6-disubstituted imidazo[1,2-b]pyridazines are potent inhibitors of these kinases.[8] A similar strategy can be applied to the 3,7-dichloro scaffold. By introducing an amine or a small heterocyclic moiety at the C7 position and an aryl or heteroaryl group at the C3 position via Suzuki coupling, inhibitors with nanomolar potency can be achieved.[8] The substituent at C3 often forms critical interactions within the kinase hinge region, while the group at C7 can be modified to enhance selectivity and improve pharmacokinetic properties.
Development of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it a target for diseases like rheumatoid arthritis.[7] Structure-based design has led to the discovery of potent imidazo[1,2-b]pyridazine-based p38 inhibitors.[7][9] In these compounds, a specific aryl group at one position (e.g., C3) can occupy the hydrophobic pocket of the kinase, while a carefully chosen group at another position (e.g., C7) can interact with the solvent-exposed region to improve solubility and cell permeability.
Caption: Inhibition of the p38 MAPK signaling pathway.
PIM Kinase Inhibitors for Hematopoietic Malignancies
PIM kinases are oncogenic serine/threonine kinases that are attractive targets for cancers like acute leukemia.[3] Imidazo[1,2-b]pyridazines have been identified as potent PIM kinase inhibitors that exhibit a unique binding mode. Instead of forming typical hydrogen bonds with the kinase hinge region, they interact with the αC helix in the N-terminal lobe.[3][10] This non-ATP mimetic binding explains their high selectivity.[3] The synthesis of these inhibitors from 3,7-dichloroimidazo[1,2-b]pyridazine would involve introducing specific hydrophobic groups to optimize interactions with residues like Leu44 and Phe49 in the PIM1 active site.[3]
Quantitative Data: Inhibitory Profile of Imidazo[1,2-b]pyridazine Derivatives
The versatility of the scaffold allows for the development of inhibitors against a wide range of kinases. The table below summarizes the inhibitory concentrations (IC50) for representative compounds from the literature.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3,6-Disubstituted | DYRK1A | 50 | [8] |
| 3,6-Disubstituted | CLK1 | 82 | [8] |
| 3,6-Disubstituted | P. falciparum CLK1 | 32 | [8] |
| Diaryl Urea Derivative | mTOR | 62 | [11] |
| 6-Substituted | TAK1 | 55 | [12] |
| N-oxide Derivative | p38 MAP Kinase | Potent Inhibition | [7] |
Experimental Protocols
The following protocols provide a validated, two-step procedure for the synthesis of a 3,7-disubstituted imidazo[1,2-b]pyridazine library member.
CAUTION: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Selective Nucleophilic Aromatic Substitution at the C7 Position
This protocol describes the selective reaction of an amine with the C7 position of the starting material. The choice of a less nucleophilic amine and controlled temperature are key to achieving high selectivity.
-
Objective: To synthesize 7-(morpholino)-3-chloroimidazo[1,2-b]pyridazine.
-
Materials:
-
3,7-Dichloroimidazo[1,2-b]pyridazine (1.0 eq)
-
Morpholine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of 3,7-dichloroimidazo[1,2-b]pyridazine (1.0 g, 5.32 mmol) in NMP (10 mL), add morpholine (0.56 mL, 6.38 mmol) and DIPEA (1.85 mL, 10.64 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: Heating provides the necessary activation energy for the SNAr reaction, while DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to yield the desired product.
-
-
Validation: The product structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry to ensure the selective substitution at C7.
Protocol 2: Suzuki Cross-Coupling at the C3 Position
This protocol details the functionalization of the remaining C3 chloro-position using a palladium-catalyzed Suzuki coupling reaction.
-
Objective: To synthesize 7-(morpholino)-3-(pyridin-4-yl)imidazo[1,2-b]pyridazine.
-
Materials:
-
7-(morpholino)-3-chloroimidazo[1,2-b]pyridazine (from Protocol 1, 1.0 eq)
-
Pyridine-4-boronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
In a reaction vessel, combine 7-(morpholino)-3-chloroimidazo[1,2-b]pyridazine (500 mg, 2.09 mmol), pyridine-4-boronic acid (385 mg, 3.14 mmol), and sodium carbonate (665 mg, 6.27 mmol).
-
Add the 1,4-dioxane/water solvent mixture (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Causality Note: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.
-
Add Pd(dppf)Cl2 (85 mg, 0.10 mmol) to the mixture and degas for another 5 minutes.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor scaffold.
-
-
Validation: Characterize the final product thoroughly using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and purity analysis by HPLC.
Conclusion
3,7-Dichloroimidazo[1,2-b]pyridazine is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its differential reactivity enables a robust and modular synthetic strategy, allowing for the systematic exploration of chemical space around a privileged core. The protocols and strategies outlined in this note provide a solid foundation for researchers to design and synthesize targeted libraries of imidazo[1,2-b]pyridazine derivatives, accelerating the discovery of next-generation therapeutics for a multitude of diseases.
References
-
Cardiff University. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA. [Link]
-
Pogacic, V., et al. (2007, July 17). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, AACR Journals. [Link]
-
Lebraud, H., et al. (2023, March 9). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Baviskar, A. T., et al. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Wang, S., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
Shimizu, H., et al. (2010, September 1). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]
-
Kaieda, A., et al. (2018, February 1). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. PubMed. [Link]
-
Kaieda, A., et al. (2018, February 1). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. OSTI.GOV. [Link]
-
Bendjeddou, L., et al. (2017, January 5). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]
-
Adu-Ampratwum, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]
-
Li, Y., et al. (2017, March 31). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. PubMed. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. ResearchGate. [Link]
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- 12. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
3,7-Dichloroimidazo[1,2-b]pyridazine in the synthesis of FLT3 kinase inhibitors for AML
This Application Note is structured to guide researchers through the rational design, synthesis, and validation of FLT3 inhibitors utilizing the 3,7-dichloroimidazo[1,2-b]pyridazine scaffold. This guide deviates from standard templates to prioritize the specific chemical and biological logic required for this advanced medicinal chemistry workflow.
Leveraging the 3,7-Dichloroimidazo[1,2-b]pyridazine Scaffold for AML Therapeutics
Executive Summary & Scientific Rationale
Acute Myeloid Leukemia (AML) remains a therapeutic challenge, largely driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor. Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) mutations (e.g., D835Y) drive constitutive activation of survival pathways (STAT5, RAS/MAPK, PI3K/AKT).
While first-generation inhibitors (e.g., Sorafenib) and second-generation agents (e.g., Gilteritinib) have improved outcomes, resistance mechanisms necessitate novel chemotypes. The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in kinase drug discovery (exemplified by Ponatinib) due to its:
-
Hinge-Binding Affinity: The N1/N4 bridgehead system functions as an efficient hydrogen bond acceptor/donor pair for the kinase hinge region (Glu661/Cys694 in FLT3).
-
Vectorial Versatility: The 3,7-dichloro substitution pattern provides two distinct orthogonal handles for diversification.
-
C3 Position: Vectors towards the "gatekeeper" residue (Phe691) and the hydrophobic back pocket.
-
C7 Position: Vectors towards the solvent-exposed front, allowing for solubilizing groups (e.g., piperazines, morpholines) essential for ADME properties.
-
This guide details a regioselective synthetic strategy to functionalize 3,7-dichloroimidazo[1,2-b]pyridazine, transforming it into a potent FLT3 inhibitor.
Chemical Strategy: Regioselective Functionalization
The core challenge in using 3,7-dichloroimidazo[1,2-b]pyridazine is controlling the reactivity of the two chlorine atoms. Electronic structure analysis dictates the synthetic sequence:
-
C7-Chloro (Pyridazine Ring): Located on the electron-deficient 6-membered ring. It is highly activated towards Nucleophilic Aromatic Substitution (SNAr) and rapid oxidative addition in Pd-catalyzed couplings.
-
C3-Chloro (Imidazole Ring): Located on the electron-rich 5-membered ring. It is chemically distinct, resisting mild SNAr conditions but participating efficiently in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) once the C7 position is derivatized.
The Golden Rule: Functionalize C7 first. Attempting to functionalize C3 first often leads to mixtures or over-reaction at C7.
Diagram 1: Regioselective Synthesis Workflow
Caption: Regioselective functionalization strategy prioritizing C7 substitution followed by C3 cross-coupling.
Detailed Experimental Protocols
Protocol A: C7-Functionalization via SNAr (Solvent Front Installation)
This step installs the solubilizing group (e.g., N-methylpiperazine or Morpholine).
Reagents:
-
3,7-Dichloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
Procedure:
-
Dissolution: Dissolve 3,7-dichloroimidazo[1,2-b]pyridazine (500 mg, 2.66 mmol) in anhydrous NMP (5 mL) in a sealed microwave vial or round-bottom flask.
-
Addition: Add DIPEA (0.93 mL, 5.32 mmol) followed by Morpholine (0.28 mL, 3.19 mmol).
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: The C7-Cl is displaced. The C3-Cl should remain intact.
-
-
Work-up: Pour the reaction mixture into ice-water (50 mL). The product often precipitates.
-
If Solid: Filter, wash with water, and dry under vacuum.
-
If Oil: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash column chromatography (SiO2, 0–5% MeOH in DCM).
-
Yield Target: >75%.[1]
-
Protocol B: C3-Functionalization via Suzuki-Miyaura (Gatekeeper Targeting)
This step installs the aromatic moiety that interacts with the hydrophobic pocket/gatekeeper.
Reagents:
-
7-Substituted-3-chloroimidazo[1,2-b]pyridazine (Intermediate from Protocol A, 1.0 equiv)
-
Aryl Boronic Acid/Ester (e.g., 4-(methylsulfonyl)phenylboronic acid, 1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[2][3]·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)
-
Base: 2M Na2CO3 or Cs2CO3 (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Procedure:
-
Setup: In a microwave vial, combine the Intermediate (0.5 mmol), Boronic Acid (0.6 mmol), and Base (1.25 mmol).
-
Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes to remove oxygen (Critical for Pd cycle).
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM (20 mg). Seal the vial immediately.
-
Reaction: Heat to 90–100°C for 2–12 hours (or 110°C for 30 min in microwave).
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO4.
-
Purification: Flash chromatography (Gradient: Hexane/EtOAc or DCM/MeOH).
-
Note: Imidazo[1,2-b]pyridazines can be polar; ensure the mobile phase is polar enough to elute.
-
Biological Validation: FLT3 Kinase Assay
Once synthesized, the compound must be validated for target engagement.
Assay Principle: FRET-based kinase assay (e.g., LanthaScreen™ or Z'-LYTE™). Target: Recombinant FLT3-ITD and FLT3-WT.
Protocol:
-
Compound Prep: Prepare 10-point serial dilutions of the inhibitor in 100% DMSO (Start conc: 10 µM).
-
Enzyme Mix: Dilute FLT3 enzyme (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Incubate Enzyme + Inhibitor for 15 mins at Room Temp.
-
ATP Start: Add ATP (at Km, typically 100-500 µM) and Peptide Substrate. Incubate 60 mins.
-
Detection: Add Detection Reagent (Eu-labeled antibody). Read Fluorescence Ratio (665nm/615nm).
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Data Presentation Template
| Compound ID | R7 (Solvent) | R3 (Gatekeeper) | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | MV4-11 GI50 (nM) |
| Lead-01 | Morpholine | 4-SO2Me-Ph | < 10 | < 5 | < 20 |
| Ctrl (Ponatinib) | N/A | N/A | 1.2 | 0.8 | 1.5 |
Mechanism of Action: FLT3 Signaling Pathway
Understanding the downstream effects is crucial for cellular assays. Inhibition of FLT3 should collapse the STAT5 phosphorylation cascade.
Diagram 2: FLT3-ITD Signaling & Inhibition
Caption: FLT3-ITD signaling cascade.[4] The inhibitor blocks ATP binding, preventing STAT5/RAS/PI3K activation, leading to apoptosis.
References
-
Imidazo[1,2-b]pyridazines as Kinase Inhibitors
-
FLT3 Inhibition in AML
-
Ponatinib Chemistry
- Title: Discovery of Ponatinib (AP24534)
- Source: ACS Medicinal Chemistry Letters (2010).
-
URL:[Link]
-
Regioselective Functionalization
Sources
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Palladium-Catalyzed C-6 Amination of Halo-Imidazo[1,2-b]pyridazines
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it an attractive core for developing novel therapeutic agents and functional materials.[3][4] The functionalization of this core is crucial for modulating its physicochemical and biological properties. Specifically, the introduction of an amino group at the C-6 position is a key strategic transformation that allows for the generation of diverse compound libraries with potential applications as kinase inhibitors, amyloid plaque imaging agents, and other biologically active molecules.[3]
While classical nucleophilic aromatic substitution (SNAr) can be employed, it often requires harsh conditions and high temperatures.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior and highly versatile method for forming C-N bonds, offering milder conditions, broader substrate scope, and greater functional group tolerance.[5][6] This document provides a comprehensive guide to the experimental procedure for the C-6 amination of halo-imidazo[1,2-b]pyridazines, grounded in mechanistic principles to empower researchers to optimize this critical transformation.
I. Mechanistic Rationale & The Catalytic Cycle
The success of a Buchwald-Hartwig amination hinges on the orchestration of a catalytic cycle centered on a palladium complex. Understanding this cycle is paramount for rational experimental design and troubleshooting. The generally accepted mechanism involves the interconversion of Pd(0) and Pd(II) species.[5][7]
-
Activation & Formation of the Active Catalyst : The cycle begins with a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is introduced directly as a complex like Pd₂(dba)₃.[8][9] This Pd(0) species is stabilized by electron-rich, bulky phosphine ligands.
-
Oxidative Addition : The electron-rich Pd(0) complex undergoes oxidative addition with the halo-imidazo[1,2-b]pyridazine. This is often the rate-determining step, where the C-X bond is broken, and a new Pd(II) intermediate is formed.[7]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][9]
-
Reductive Elimination : This final step involves the formation of the desired C-N bond, yielding the C-6 aminated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
II. Experimental Design: The Causality Behind Key Choices
A successful amination protocol is not merely a recipe but a well-considered selection of reagents and conditions. Each component plays a critical role in navigating the catalytic cycle efficiently.
-
The Halide (Substrate): The nature of the halogen at the C-6 position directly influences the rate of oxidative addition. The general reactivity order is I > Br > OTf > Cl.[10] While 6-chloro-imidazo[1,2-b]pyridazines are often more accessible and cost-effective, their lower reactivity may necessitate more active catalyst systems (specialized ligands), higher catalyst loadings, or higher temperatures.[11] 6-Bromo derivatives represent a good balance of reactivity and stability.
-
Palladium Source (Catalyst): The choice of palladium precursor is foundational.
-
Pd(II) sources like Pd(OAc)₂ are air-stable but require in situ reduction to the active Pd(0) state, a step that can be unreliable and lead to the formation of inactive palladium black.[9][11]
-
Pd(0) sources like Pd₂(dba)₃ provide the active catalytic species more directly but can be sensitive to air and moisture.
-
Pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often the superior choice. These are air-stable Pd(II) complexes that cleanly and reliably generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.[12]
-
-
The Ligand (Catalyst's Co-pilot): The ligand is arguably the most critical variable for success. Bulky, electron-rich phosphine ligands are essential.[5]
-
Function: They stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent the formation of inactive catalyst dimers.[5][9]
-
Selection: There is no universal ligand. The choice depends on the steric and electronic properties of both the halo-pyridazine and the amine. A small screening of ligands (e.g., XPhos, RuPhos, DavePhos, JohnPhos) is often a prudent initial step. For challenging couplings involving aryl chlorides, sterically hindered biarylphosphine ligands are typically required.[9]
-
-
The Base (The Activator): A base is required to deprotonate the amine, making it a more potent nucleophile within the catalytic cycle.
-
Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10]
-
Weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary if the substrates contain base-sensitive functional groups, though this may require higher reaction temperatures.[8]
-
-
The Solvent (The Environment): The reaction medium must be anhydrous and aprotic to protect the catalyst and other reagents from decomposition.
III. Detailed Experimental Protocol
This protocol provides a general starting point. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Halo-imidazo[1,2-b]pyridazine | ≥95% | Various | Starting material. |
| Amine | ≥98% | Various | Coupling partner. |
| Palladium Pre-catalyst | ≥98% | Various | e.g., XPhos Pd G3. |
| Phosphine Ligand | ≥98% | Various | e.g., XPhos. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Various | Handle in a glovebox. |
| Anhydrous Toluene | DriSolv® or equivalent | Various | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For work-up. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Celite® 545 | --- | Various | Filtration aid. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Various | Drying agent. |
| Schlenk flask or reaction vial | --- | --- | Oven-dried before use. |
| Magnetic stir bar | --- | --- | Oven-dried before use. |
| Inert gas supply (N₂ or Ar) | High Purity | --- | For maintaining inert atmosphere. |
B. Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cascade Reaction in Water to Imidazo[1,2-a]pyridazines as Switchable DSEgens, AIEgens, and ACQgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
3,7-Dichloroimidazo[1,2-b]pyridazine as an intermediate for antiviral drug discovery
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists focusing on the 3,7-dichloroimidazo[1,2-b]pyridazine scaffold. This specific isomer offers a distinct vector for structure-activity relationship (SAR) exploration compared to the more common 3,6-dichloro analog, particularly in the development of antiviral agents and kinase inhibitors.
High-Precision Functionalization and Synthetic Workflows
Introduction: The Strategic Value of the Scaffold
In the pursuit of novel antivirals—particularly against RNA viruses (e.g., Picornaviridae, Flaviviridae) and herpesviruses—the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold." Its nitrogen-rich architecture offers high water solubility and diverse hydrogen-bonding potential, mimicking purine bases while avoiding common metabolic liabilities.
While the 3,6-disubstituted variants (e.g., derived from commercially abundant 3,6-dichloropyridazine) are widely explored, the 3,7-dichloroimidazo[1,2-b]pyridazine intermediate provides a unique geometric vector. Substituents at the C7 position project into a different region of the binding pocket (often the solvent-exposed region or a specific hydrophobic cleft in kinases/polymerases) compared to the C6 position.
Key Physicochemical Advantages:
-
Bifunctional Reactivity: The scaffold possesses two electrophilic sites with distinct electronic signatures, enabling orthogonal functionalization.
-
Low Lipophilicity: The additional nitrogen in the bridgehead lowers LogP compared to indole or azaindole analogs, improving oral bioavailability.
-
Metabolic Stability: The 7-position is less prone to oxidative metabolism compared to the electron-rich C3 position, which is typically blocked by functionalization in the final drug candidate.
Chemical Profile & Reactivity Logic
To successfully utilize this intermediate, one must understand the electronic differentiation between the C3 and C7 positions.
-
C3 Position (Imidazole Ring):
-
Character: Electron-rich relative to the pyridazine ring, but the C3-Cl bond makes it susceptible to oxidative addition by Palladium(0).
-
Reactivity: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille). It is also susceptible to electrophilic aromatic substitution (e.g., halogenation) if unsubstituted.
-
-
C7 Position (Pyridazine Ring):
-
Character: Electron-deficient due to the inductive effect of the adjacent bridgehead nitrogen (N4) and the pyridazine nitrogen (N1).
-
Reactivity: Prime target for Nucleophilic Aromatic Substitution (S_NAr) . It reacts readily with amines, alkoxides, and thiols. It is generally less reactive towards Pd-oxidative addition than C3-Cl under standard conditions, allowing for chemoselectivity.
-
Visualizing the Reactivity Workflow
The following diagram illustrates the orthogonal functionalization strategy, prioritizing S_NAr at C7 followed by Pd-coupling at C3.
Caption: Sequential functionalization strategy leveraging the electronic difference between C7 (electrophilic) and C3 (metal-labile).
Application Protocols
Protocol A: Synthesis of the 3,7-Dichloro Intermediate
Note: Unlike the common 6-chloro isomer, the 7-chloro core requires 5-chloropyridazin-3-amine as the starting material.
Materials:
-
5-Chloropyridazin-3-amine (Commercial or synthesized via reduction of 3,4,5-trichloropyridazine)
-
Chloroacetaldehyde (50% wt in water)
-
N-Chlorosuccinimide (NCS)
-
Ethanol (EtOH), Acetonitrile (MeCN)
-
Sodium Bicarbonate (NaHCO₃)
Step 1: Cyclization to 7-Chloroimidazo[1,2-b]pyridazine
-
Dissolution: Dissolve 5-chloropyridazin-3-amine (10 mmol) in EtOH (50 mL).
-
Addition: Add chloroacetaldehyde (50% aq., 20 mmol, 2.0 equiv).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by LC-MS (Target M+H ≈ 154).
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Neutralize the residue with sat. aq. NaHCO₃. Extract with EtOAc (3x).
-
Purification: Dry organics (Na₂SO₄) and concentrate. Purify via flash chromatography (DCM/MeOH gradient) to yield 7-chloroimidazo[1,2-b]pyridazine .
Step 2: Regioselective C3-Chlorination
-
Reaction: Dissolve 7-chloroimidazo[1,2-b]pyridazine (5 mmol) in MeCN (25 mL).
-
Chlorination: Add NCS (5.5 mmol, 1.1 equiv) portion-wise at 0°C.
-
Stir: Allow to warm to room temperature and stir for 2–4 hours. The C3 position is highly nucleophilic relative to the ring and chlorinates readily.
-
Isolation: Pour into water. The product, 3,7-dichloroimidazo[1,2-b]pyridazine , often precipitates. Filter, wash with water, and dry. If no precipitate, extract with EtOAc.
Protocol B: Regioselective Functionalization (S_NAr & Suzuki)
Targeting: Antiviral candidates requiring a solubilizing amine tail at C7 and a hydrophobic aryl group at C3.
Step 3: S_NAr Displacement at C7 (Introduction of Polar Tail)
This step is performed first to utilize the high electrophilicity of the C7-Cl without competing with the C3-Cl (which is inert to S_NAr under mild conditions).
Reagents:
-
3,7-Dichloroimidazo[1,2-b]pyridazine[1]
-
Amine nucleophile (e.g., N-methylpiperazine, Morpholine, or primary amine)
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃
-
Solvent: DMF or DMSO (anhydrous)
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the intermediate (1.0 equiv), amine (1.2–1.5 equiv), and DIPEA (2.0 equiv) in DMSO (0.2 M concentration).
-
Heating: Heat to 80–100°C for 4–16 hours. (Microwave: 120°C for 30 min).
-
Checkpoint: Monitor by HPLC. The C7-Cl is displaced; C3-Cl remains intact.
-
-
Workup: Dilute with water. If solid precipitates, filter.[2][3] If not, extract with EtOAc/LiCl (aq) to remove DMSO.
-
Result: 3-Chloro-7-(substituted-amino)imidazo[1,2-b]pyridazine .
Step 4: Suzuki-Miyaura Coupling at C3 (Introduction of Aryl Core)
With the C7 position secured, the C3-Cl is now engaged in Pd-catalyzed cross-coupling.
Reagents:
-
Product from Step 3
-
Aryl Boronic Acid/Ester (Antiviral pharmacophore, e.g., substituted phenyl/pyridine)
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)
-
Base: 2M Na₂CO₃ or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine substrate, boronic acid (1.2 equiv), and base in solvent.[4] Sparge with Argon for 10 min.
-
Catalyst: Add Pd catalyst under Argon flow.
-
Reaction: Heat to 90–100°C for 2–6 hours.
-
Purification: Filter through Celite. Concentrate. Purify via Reverse Phase HPLC (Water/MeCN + 0.1% Formic Acid).
Analytical Standards & QC
For antiviral screening, compound purity is critical to avoid false positives from metal contaminants.
| Parameter | Specification | Method |
| Purity | >95% (Target >98%) | HPLC (254 nm) |
| Identity | Consistent with Structure | 1H NMR (DMSO-d6), 13C NMR |
| Residual Pd | < 10 ppm | ICP-MS (Critical for biological assays) |
| Solubility | > 10 mM in DMSO | Visual / Nephelometry |
NMR Diagnostic Signals (DMSO-d6):
-
C3-H (Parent): Singlet ~8.2 ppm (Disappears upon C3-chlorination).
-
C8-H: Doublet ~8.5–8.7 ppm (Deshielded by adjacent N).
-
C6-H: Doublet ~7.5–7.8 ppm.
-
Note: Substitution at C7 causes significant upfield shifts of C6 and C8 protons due to resonance donation from the amine nitrogen.
References
-
Imidazo[1,2-b]pyridazine Scaffold Review: Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review."[5] European Journal of Medicinal Chemistry, 2021.[5] Link
-
Antiviral Activity (Picornavirus): Hamdouchi, C., et al. "Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses." Journal of Medicinal Chemistry, 2003. Link
-
Synthesis of 7-Chloro Intermediate: Nimbus Therapeutics. "Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors." (Describing synthesis of 7-chloroimidazo[1,2-b]pyridazine from 5-chloropyridazin-3-amine). Link
-
Kinase Inhibition (FLT3): "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives." Journal of Medicinal Chemistry, 2023. Link
-
General Reactivity: Goel, R., et al. "Recent advances in the synthesis and functionalization of imidazo[1,2-b]pyridazines." Organic & Biomolecular Chemistry, 2019. Link
Sources
Application Note: Characterization and Validation of Imidazo[1,2-b]pyridazine Derivatives Targeting Mps1 Kinase
Topic: Application of Imidazo[1,2-b]pyridazine Derivatives as Mps1 (TTK) Kinase Inhibitors Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Cancer Biologists, and Lead Discovery Scientists
Executive Summary & Mechanistic Rationale
Monopolar Spindle 1 (Mps1) , also known as TTK , is a dual-specificity kinase that functions as the "master regulator" of the Spindle Assembly Checkpoint (SAC).[1][2] In oncology, Mps1 is a high-value target because its inhibition forces tumor cells with high mitotic stress to exit mitosis prematurely (checkpoint bypass), leading to severe aneuploidy and mitotic catastrophe.[2]
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure for Mps1 inhibition due to its ability to function as a robust ATP-competitive hinge binder. Unlike earlier pan-kinase inhibitors, derivatives of this scaffold (e.g., Compound 27f described by Kusakabe et al.) offer tunable selectivity vectors at the C-3 and C-6 positions, allowing for high specificity against the human kinome.
This guide details the standard operating procedures (SOPs) for validating these derivatives, moving from biochemical potency to cellular phenotypic efficacy.
Pathway Visualization: The Mps1 Checkpoint Node
The following diagram illustrates the critical node Mps1 occupies in the SAC and how inhibition leads to the "Bypass" phenotype.
Figure 1: Mps1 acts as the gatekeeper.[1][2][3][4] Inhibition prevents MCC formation, allowing the APC/C to trigger premature mitotic exit despite unattached chromosomes.
Chemical Biology: Scaffold Analysis
When designing or testing imidazo[1,2-b]pyridazine derivatives, understanding the Structure-Activity Relationship (SAR) is vital for interpreting assay data.
| Structural Feature | Biological Function | Optimization Note |
| Nitrogen (N1) | Hinge Binder | Accepts H-bond from the backbone NH of the kinase hinge region (typically Gly/Val residues). |
| C-3 Position | Gatekeeper Interaction | Substituents here (e.g., aryl groups) target the hydrophobic pocket near the gatekeeper residue. Critical for potency. |
| C-6 Position | Solvent Front/Solubility | Substituents here often extend into the solvent-exposed region. Ideal for adding solubilizing groups (e.g., morpholines, piperazines) to improve PK without killing potency. |
Expert Insight: In Mps1 inhibitors, the C-3 substituent often dictates selectivity against off-targets like Aurora B or Plk1. Ensure your counter-screening panel includes these mitotic kinases.
Protocol A: Biochemical Potency Assay (ADP-Glo)
Objective: Determine the
Materials
-
Enzyme: Recombinant Human Mps1/TTK (GST-tagged).
-
Substrate: MBP (Myelin Basic Protein) or synthetic peptide (e.g., KNL1-derived).
-
ATP: Ultra-pure ATP (Start at
, close to ). -
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[5][6][7][8]
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10mM stock of the imidazo[1,2-b]pyridazine derivative in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points).
-
Dilute further into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 1 mM DTT) to reach 4x final assay concentration. (Note: Final DMSO < 1%).[5]
-
-
Kinase Reaction (384-well plate):
-
Step 1: Add
of 4x Compound to the well. -
Step 2: Add
of 4x Mps1 Enzyme (Optimization required: typically 1–5 ng/well). -
Step 3: Add
of 4x Substrate/ATP Mix (Final ATP: ; Final MBP: ). -
Incubation: Seal plate and incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP Detection:
-
Step 4: Add
of ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 min at RT. -
Step 5: Add
of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min at RT.
-
-
Data Analysis:
-
Read Luminescence (RLU).
-
Normalize data:
; . -
Fit to sigmoidal dose-response curve (Variable Slope).
-
Validation Criteria: Z' factor should be > 0.5. Reference compound (e.g., Reversine or MPI-0479605) should yield
Protocol B: Cellular Mechanism - The "Nocodazole Override" Assay
Objective: Confirm that the inhibitor engages Mps1 in cells by forcing cells to exit mitosis despite the presence of a spindle poison (Nocodazole). This is the gold-standard phenotypic test for SAC inhibitors.
Rationale: Nocodazole depolymerizes microtubules, activating the SAC and arresting cells in mitosis (High Phospho-Histone H3). An effective Mps1 inhibitor will bypass this arrest, causing a rapid drop in Phospho-Histone H3 (pHH3) levels.
Experimental Workflow (Graphviz)
Figure 2: Workflow for the Mitotic Checkpoint Override Assay.
Detailed Protocol
-
Synchronization:
-
Seed HeLa or U2OS cells at
cells/well in 6-well plates. -
Treat with Nocodazole (200 ng/mL) for 16–18 hours.
-
Check: Cells should be rounded and loosely attached (mitotic shake-off fraction).
-
-
Inhibitor Treatment:
-
Do not wash out Nocodazole. Add the test compound directly to the Nocodazole-containing media at varying concentrations (e.g., 10 nM, 100 nM, 1
). -
Include controls: Nocodazole only (Negative control for override), Nocodazole + Reversine (Positive control).
-
Incubate for 2 to 4 hours . (Longer incubation leads to apoptosis, confounding the "exit" signal).
-
-
Fixation & Staining:
-
Harvest all cells (supernatant + trypsinized adherent cells).
-
Wash with PBS.[4] Fix in ice-cold 70% Ethanol (add dropwise while vortexing) for >2 hours at -20°C.
-
Wash with PBS.[4] Resuspend in staining buffer: PBS + 0.1% Triton X-100 + Anti-pHH3 (Ser10) antibody (1:50 dilution).[4] Incubate 1h at RT.
-
Wash and add secondary antibody (FITC or Alexa 488) + Propidium Iodide (PI) / RNase A.
-
-
Analysis (FACS):
-
Gate for single cells (PI-Width vs PI-Area).
-
Plot PI (X-axis, DNA content) vs. pHH3-FITC (Y-axis).
-
Readout: The "Nocodazole Only" sample should have a large population of 4N/High-pHH3 cells (~40-60%). The "Inhibitor" treated sample should show a dose-dependent decrease in the pHH3+ population as cells slip into G1 (2N) or become 4N/pHH3-negative (micronucleated interphase).
-
Protocol C: Biomarker Validation (Western Blot)
To confirm the compound inhibits Mps1 kinase activity specifically (and not just general toxicity), assess the phosphorylation status of KNL1 or BubR1 .
-
Target: Phospho-KNL1 (Thr180 or Ser24).
-
Protocol Modification: Similar to Protocol B, but lyse cells directly in Laemmli buffer after the 2-hour inhibitor treatment.
-
Expected Result: Nocodazole treatment induces high p-KNL1 (due to active Mps1 at unattached kinetochores). Treatment with imidazo[1,2-b]pyridazine derivatives should abolish this phosphorylation band.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Background in Kinase Assay | ATP concentration too high or incomplete depletion. | Ensure ATP used is |
| No Override in Cells | Compound impermeability or efflux. | Imidazo[1,2-b]pyridazines can be P-gp substrates. Check C-6 modifications. Verify intracellular concentration. |
| Cell Death instead of G1 Entry | Incubation too long. | Mps1 inhibition causes "Mitotic Catastrophe."[2] If you wait 24h, cells die. Readout at 2–4h for mechanism, 72h for viability ( |
| Precipitation in Media | Poor solubility. | The scaffold is flat/aromatic. Ensure final DMSO is 0.5%. If C-6 substituent is lipophilic, consider adding a solubilizing tail (e.g., N-methylpiperazine). |
References
-
Kusakabe, K. et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity.[9] Journal of Medicinal Chemistry. [Link]
-
Hewitt, L. et al. (2010). Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex. Journal of Cell Biology. [Link]
-
Jelluma, N. et al. (2008). Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment. Cell. [Link][4][10]
-
Mason, J.M. et al. (2017). Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor. EMBO Molecular Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,7-Dichloroimidazo[1,2-b]pyridazine
Welcome to the technical support guide for the purification of 3,7-dichloroimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and professionals in drug development who work with this versatile heterocyclic building block. High purity of this intermediate is paramount for the success of subsequent synthetic transformations and the reliability of biological screening data.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of obtaining highly pure 3,7-dichloroimidazo[1,2-b]pyridazine in your laboratory.
Understanding Potential Impurities
Effective purification begins with understanding the potential impurities that may be present in your crude material. The synthesis of the imidazo[1,2-b]pyridazine core typically involves the condensation of a substituted 3-aminopyridazine with an α-halocarbonyl compound.[3][4][5] Impurities can arise from unreacted starting materials, side reactions, or degradation.
| Impurity Type | Potential Source / Identity | Reason for Removal |
| Starting Materials | Unreacted dichlorinated aminopyridazine or halogenated ketone precursors. | Can interfere with subsequent reactions, leading to complex product mixtures and reduced yields. |
| Regioisomers | Isomeric products formed from alternative cyclization pathways. | May have similar physical properties to the desired product, making them difficult to remove and complicating structural characterization. |
| Hydrolysis Products | Monochloro-hydroxy-imidazo[1,2-b]pyridazine species. | Can form if the material is exposed to water, especially under non-neutral pH conditions, introducing polar impurities. |
| Polymeric Materials | Dark, tar-like substances. | Often formed during prolonged heating or under strongly acidic/basic conditions; can complicate isolation and chromatography. |
| Residual Catalysts | Trace metals (e.g., Palladium) if cross-coupling methods were used in synthesis. | Can poison catalysts in downstream reactions and give products a persistent yellow or dark color.[6] |
Choosing Your Purification Strategy
The optimal purification strategy depends on the scale of your reaction and the impurity profile of your crude material. For 3,7-dichloroimidazo[1,2-b]pyridazine, the primary methods are flash column chromatography and recrystallization.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1][2][3]
However, its synthesis is not without challenges. Seemingly straightforward cyclization reactions can be complicated by issues of regioselectivity and competing side reactions, leading to purification difficulties and reduced yields. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common problems and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) about Byproduct Formation
This section addresses the most common questions our application scientists receive regarding unexpected results during the synthesis of imidazo[1,2-b]pyridazines.
Q1: My NMR and LC-MS data show two distinct products with the same mass. What is the likely identity of the major byproduct and why does it form?
A: This is the most frequently encountered issue and almost certainly points to the formation of a regioisomeric byproduct. The desired product is the imidazo[1,2-b]pyridazine , but you are likely co-producing the imidazo[1,5-a]pyridazine isomer.
Causality: The root cause lies in the nucleophilicity of the starting 3-aminopyridazine. The pyridazine ring has two nitrogen atoms. In the absence of directing groups, the ring nitrogen that is not adjacent to the amino group (N1) is generally the most nucleophilic.[4] The initial, and rate-determining, step of the reaction is the alkylation of the aminopyridazine by the α-haloketone. If this alkylation occurs at the more nucleophilic N1 position, subsequent cyclization is hindered, and even if it occurs, it leads to the undesired regioisomer. The desired pathway requires the initial alkylation to occur at the exocyclic amino group, which is less nucleophilic.
Expert Insight: The successful formation of the desired imidazo[1,2-b]pyridazine ring in good yield often depends on the presence of a halogen (e.g., Chlorine) at the 6-position of the pyridazine ring.[4] This substituent electronically deactivates the adjacent ring nitrogen, steering the α-haloketone to react preferentially with the exocyclic amino group, thus favoring the correct cyclization pathway.
Q2: My reaction has stalled. I'm recovering a significant amount of my 3-aminopyridazine starting material, and my yields are consistently low. What is happening?
A: This issue points to a problem with the initial alkylation step. Several factors could be at play:
-
Decomposition of the α-Haloketone: α-Haloketones, particularly α-bromoketones, can be unstable. They are susceptible to hydrolysis, especially under basic conditions, which consumes the electrophile before it can react with the aminopyridazine.
-
Insufficient Reactivity: The reaction conditions (temperature, solvent, base) may not be optimal for promoting the alkylation. A mild base like sodium bicarbonate is often sufficient and helps prevent decomposition of the ketone.[4]
-
Purity of Reagents: Ensure your α-haloketone is pure. Often, crude α-bromoketones contain residual HBr, which will protonate the aminopyridazine, rendering it non-nucleophilic. A simple wash of the ketone solution with a mild base (e.g., saturated NaHCO₃ solution) before use can be beneficial.
Q3: I've isolated a high-molecular-weight byproduct that appears to be a dimer. Is this a known issue?
A: While less common than regioisomer formation, dimerization can occur. The most likely scenario is the self-condensation of the α-haloketone under basic conditions, especially if a strong base is used or if the reaction is heated for prolonged periods in the absence of the nucleophile. Another possibility is the reaction of an already-formed imidazo[1,2-b]pyridazine with remaining α-haloketone, though this is less favorable. Using a mild inorganic base like NaHCO₃ or K₂CO₃ and adding the α-haloketone slowly to the heated solution of the aminopyridazine can help minimize these side reactions.
Part 2: Troubleshooting Guide for Common Synthetic Issues
This section provides actionable protocols and logical frameworks to overcome specific experimental hurdles.
Issue 1: Poor Regioselectivity - Formation of the Undesired Isomer
This is the most critical parameter to control in imidazo[1,2-b]pyridazine synthesis.
Cause Analysis: The formation of the desired imidazo[1,2-b]pyridazine relies on the initial Sₙ2 reaction occurring on the exocyclic amino group of 3-aminopyridazine. The competing and often favored pathway is the reaction at the endocyclic N1 nitrogen.
Caption: Figure 1: Competing nucleophilic attack pathways in the synthesis.
Proposed Solution & Experimental Protocol: The most reliable method to ensure high regioselectivity is to use a 3-amino-6-halopyridazine as the starting material. The electron-withdrawing halogen at the C6 position deactivates the adjacent N1 nitrogen, making the exocyclic NH₂ group the more favorable site for alkylation.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine (1.0 equiv) and sodium bicarbonate (2.0 equiv).
-
Solvent: Add ethanol to form a stirrable slurry (approx. 0.2 M concentration).
-
Addition of Electrophile: Add the desired α-bromoketone (1.1 equiv) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.
Verification: The two regioisomers can be distinguished using ¹H NMR spectroscopy, specifically through nOe (Nuclear Overhauser Effect) experiments. Irradiation of the proton on the five-membered imidazole ring should show an nOe correlation to the proton at the C8 position of the pyridazine ring in the desired imidazo[1,2-b]pyridazine isomer.
Issue 2: Incomplete Reaction and/or Low Yield
Even with correct regioselectivity, low yields can plague this synthesis. The following table outlines common causes and recommended actions.
| Parameter | Potential Issue & Causality | Recommended Action & Rationale |
| Base | The base may be too strong, causing decomposition of the α-haloketone, or too weak, failing to neutralize the HBr byproduct effectively. | Use a mild inorganic base like NaHCO₃ or K₂CO₃.[4] These are strong enough to scavenge acid but not strong enough to promote self-condensation or hydrolysis of the ketone. |
| Solvent | The solvent must be polar enough to dissolve the reagents but not so protic that it interferes with the reaction. | Ethanol is a common and effective choice. Acetonitrile or DMF can also be used and may be beneficial for less soluble starting materials. |
| Temperature | Insufficient heat will lead to slow or stalled reactions. Excessive heat can increase byproduct formation. | Refluxing in ethanol (78 °C) is a good starting point. If the reaction is sluggish, a higher boiling solvent like n-butanol may be cautiously explored. |
| Reactant Purity | The α-bromoketone is often the culprit. It can degrade on storage or contain acidic impurities from its synthesis. | Purify the α-bromoketone by recrystallization or a short plug of silica gel immediately before use. Store it in a freezer under an inert atmosphere. |
Part 3: Visualization of the Core Reaction Mechanism
Understanding the desired transformation versus the common side reaction is key to effective troubleshooting.
Caption: Figure 2: Stepwise mechanism for the desired product and the primary byproduct.
References
-
Zhi-Xin Wang, et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]
-
Sabine Berteina-Raboin, et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Annalen der Pharmacie. Available at: [Link]
-
ResearchGate (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
-
Autechaux, A. (2025). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Autechaux. Available at: [Link]
-
Poggesi, E., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
-
Li, R., et al. (2017). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Özdemir, A. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Paidi, K.R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds [dergipark.org.tr]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 3,7-Dichloroimidazo[1,2-b]pyridazine
Executive Summary & Chemical Identity
User Inquiry: Optimization of storage conditions and troubleshooting stability issues for 3,7-Dichloroimidazo[1,2-b]pyridazine.
Compound Profile:
-
CAS: 2386624-80-0 (Note: Isomeric forms such as 3,6-dichloro [CAS: 40972-42-7] share similar physicochemical properties; protocols below are calibrated for maximum stability).[1][2]
-
Physical State: Typically a white to pale yellow crystalline solid.[2]
-
Core Reactivity: The compound features two electrophilic sites (C3 and C7) on a fused bicyclic aromatic system.[2] The C-Cl bonds are susceptible to nucleophilic aromatic substitution (
) and metal-catalyzed cross-coupling, necessitating strict isolation from trace metals and nucleophiles during storage.[2]
Core Storage Directives (The "Gold Standard")
Standard laboratory "room temperature" storage is insufficient for long-term library maintenance of halogenated imidazopyridazines.[1][2]
Solid State Storage
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 3 months) | Lowers kinetic energy, significantly retarding potential hydrolysis or slow oxidation rates.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation.[2] The electron-deficient pyridazine ring can be susceptible to N-oxidation over extended periods.[2] |
| Container | Amber Glass Vial with PTFE-lined cap | Amber glass blocks UV light (preventing photolysis).[2] PTFE liners prevent leaching of plasticizers which can contaminate the sample.[2] |
| Desiccation | Required | Hygroscopic uptake can catalyze hydrolysis of the C-Cl bond, particularly at the activated C3 position.[2] |
Solution State Storage (DMSO/Methanol)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent for biological stocks.[2]
-
Stability Window:
-
Critical Warning: Avoid freeze-thaw cycles. Each cycle introduces condensation (water), accelerating hydrolysis. Aliquot stocks immediately upon preparation.[2]
Stability Mechanisms & Degradation Pathways
Understanding how the molecule breaks down is the key to preventing it.[2]
-
Hydrolysis (Moisture Sensitivity): The C3-chlorine atom is attached to the imidazole ring, while the C7-chlorine is on the pyridazine ring.[2] In the presence of water and trace acid/base, the C7-position is particularly vulnerable to nucleophilic attack by water (
), converting the chloro-group to a hydroxyl group (forming a pyridazinone derivative). -
Photolytic Dehalogenation: Halogenated heterocycles can undergo radical dehalogenation under UV light.[2] The C-Cl bond homolysis leads to radical species that abstract hydrogen from solvents, resulting in des-chloro impurities (e.g., 3-chloroimidazo[1,2-b]pyridazine).[2]
-
N-Oxidation: Long-term exposure to air can lead to the formation of N-oxides on the pyridazine nitrogen atoms, changing the compound's polarity and biological activity.[2]
Troubleshooting Guide (FAQ)
Q1: My compound has turned from white to bright yellow. Is it still usable?
-
Diagnosis: Color shift often indicates surface oxidation or the formation of trace azo-dimers driven by light exposure.[2]
-
Action: Perform an LC-MS check. If purity is >95%, the color change may be superficial. If <95%, repurify via recrystallization (EtOH/Water) or silica chromatography.
-
Prevention: Store strictly in amber vials.
Q2: The compound is not dissolving completely in DMSO at 10 mM.
-
Diagnosis: While generally soluble, aged samples may form crystalline polymorphs or hydrates that are slower to dissolve.
-
Action: Sonicate the solution at 35°C for 10 minutes. Vortex vigorously. Do not heat above 40°C, as this accelerates decomposition.
Q3: I see a new peak at M+16 or M+18 in my LC-MS.
-
Diagnosis:
-
Action: Discard the stock solution. Prepare fresh stock using anhydrous DMSO (<50 ppm water) and store under Argon.
Validated Protocols
Protocol A: Stock Solution Preparation (Zero-Water Workflow)
-
Equilibrate: Allow the solid vial to warm to room temperature before opening (prevents condensation).
-
Solvent: Use a fresh bottle of Anhydrous DMSO (99.9%).
-
Dissolution: Weigh target mass.[2] Add DMSO to achieve 10 mM concentration.[2]
-
Aliquot: Immediately dispense into single-use PCR tubes or microcentrifuge tubes (e.g., 20 µL/tube).
-
Seal: Flush the headspace of the master container with Argon before re-sealing.[2]
-
Freeze: Snap-freeze aliquots at -20°C or -80°C.
Protocol B: Rapid Purity Verification (LC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).[2]
-
Pass Criteria: Main peak >95% area integration; no single impurity >1%.
Visualizations
Figure 1: Storage & Handling Decision Matrix
A logical flow to determine the optimal storage strategy based on usage frequency.[2]
Caption: Decision matrix for selecting storage conditions based on physical state and experimental cadence.
Figure 2: Degradation Troubleshooting Workflow
Diagnostic path for identifying common stability failures.
Caption: Diagnostic workflow for categorizing degradation products via LC-MS analysis.
References
-
Garrido, A., et al. (2021).[1][9] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2007).[2][10] Guideline on declaration of storage conditions. Retrieved from [Link][2]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 7-Chloroimidazo(1,2-b)pyridazine | C6H4ClN3 | CID 67980259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. achmem.com [achmem.com]
- 5. 3,6-dichloroimidazo[1,2-b]pyridazine 97% | CAS: 40972-42-7 | AChemBlock [achemblock.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. eurochlor.org [eurochlor.org]
- 8. preview-assets-us-01.kc-usercontent.com [preview-assets-us-01.kc-usercontent.com]
- 9. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Regioselective Halogenation of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. As a Senior Application Scientist, I understand that while the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, its selective halogenation can present significant challenges in the lab.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
The core of our challenge lies in the electronic nature of the fused ring system. The imidazo[1,2-a]pyridine nucleus is electron-rich, but the electron density is not uniform. The C3 position on the imidazole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[3][4] However, under certain conditions, halogenation can occur on the pyridine ring, typically at the C5 or C7 positions, leading to mixtures of regioisomers that are often difficult to separate. This guide will help you navigate these complexities to achieve high regioselectivity and yield.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Poor Regioselectivity — Mixture of C3 and Pyridine Ring Halogenated Products
Question: "My reaction is yielding a mixture of C3- and pyridine ring-halogenated (C5/C7) isomers. How can I improve C3 selectivity?"
Answer: This is the most common challenge and it stems from the electrophilicity of the halogenating agent being too high, or the reaction conditions being too harsh, which overcomes the intrinsic electronic preference for C3.
Causality & Solution:
-
Reagent Choice is Critical: Highly reactive elemental halogens (Br₂, Cl₂) or systems that generate potent electrophiles (e.g., NBS with a strong acid catalyst) can be indiscriminate. The key is to use a milder, more selective halogen source.
-
Recommendation: Switch from elemental halogens to N-halosuccinimides (NBS, NCS, NIS).[5] These reagents are generally more selective for the electron-rich C3 position. For even greater selectivity, especially with sensitive substrates, consider reagents like Chloramine-T for chlorination or sodium bromite (NaBrO₂) for bromination, which often provide excellent C3 selectivity under mild, metal-free conditions.[6][7][8]
-
-
Solvent and Temperature Effects: The reaction medium can significantly influence the reactivity of the halogenating agent.
-
Recommendation: Perform the reaction in a less polar solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) at a lower temperature (e.g., 0 °C to room temperature). Avoid polar, protic solvents like methanol or acetic acid if you are observing over-reactivity, as they can enhance the electrophilicity of the halogenating agent.
-
-
Avoid Strong Acid Catalysts: While acids can activate some halogenating agents, they also protonate the pyridine nitrogen, which can alter the electronic distribution of the ring system and sometimes lead to undesired side reactions. If an acid is necessary, use a weaker one or a buffer system.[8]
Workflow: Improving C3-Selectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low or No Yield of Halogenated Product
Question: "I'm getting low yields or recovering only my starting material. What are the common causes?"
Answer: This issue typically points to one of three areas: the reagent, the substrate, or the reaction conditions.
Causality & Solution:
-
Reagent Inactivity: N-halosuccinimides, especially NBS, can degrade over time, particularly if exposed to moisture or light.
-
Recommendation: Use a freshly opened bottle of the halogenating agent or recrystallize it before use. For example, NBS can be recrystallized from hot water.
-
-
Deactivated Substrate: If your imidazo[1,2-a]pyridine has strong electron-withdrawing groups (EWGs) like -NO₂ or -CN on either ring, its nucleophilicity is significantly reduced, making the reaction sluggish.
-
Recommendation: For deactivated substrates, you may need to switch to a more powerful (but potentially less selective) halogenating system or increase the reaction temperature. A good starting point is to move from NCS/NBS to a system like dichloro(4-(trifluoromethyl)phenyl)-λ³-iodane, which has been shown to chlorinate even deactivated substrates.[9] Alternatively, visible-light photocatalysis can offer a different mechanistic pathway to activate the substrate.[10][11]
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Recommendation: Choose a solvent in which your substrate is fully soluble at the reaction temperature. If solubility is a major issue, DMF or acetonitrile can be used, but be mindful that they can also influence reactivity.
-
Issue 3: Formation of Dihalogenated or Other Side Products
Question: "I'm observing dihalogenation or other unexpected side products. How can I minimize these?"
Answer: The formation of dihalogenated products (e.g., 3,5-dibromo) occurs because the mono-halogenated product is still electron-rich enough to react with a second equivalent of the halogenating agent.
Causality & Solution:
-
Stoichiometry Control: Using an excess of the halogenating agent is the most common cause of over-halogenation.
-
Recommendation: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the halogenating agent. For very active substrates, you can even use a slight excess of the imidazo[1,2-a]pyridine (e.g., 1.1 eq) to ensure all the halogenating agent is consumed.
-
-
Rate of Addition: Adding the halogenating agent all at once can create high local concentrations, promoting side reactions.
-
Recommendation: Add the halogenating agent portion-wise or as a solution via a syringe pump over a period of time (e.g., 30-60 minutes). This keeps the concentration of the electrophile low and constant, favoring the more rapid reaction with the starting material over the slower reaction with the product.
-
-
Reaction Monitoring: Letting the reaction run for too long can also lead to side product formation.
-
Recommendation: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the positions on the imidazo[1,2-a]pyridine ring towards electrophilic halogenation?
The imidazo[1,2-a]pyridine ring is an electron-rich heterocycle, and its reactivity towards electrophiles is governed by the electron density at each position. Based on computational studies and extensive experimental evidence, the general order of reactivity is:
C3 > C5 > C7 > C2 > C6 > C8
The C3 position is by far the most nucleophilic due to its position in the five-membered imidazole ring, making it the kinetic site of electrophilic attack.[3][12] The C5 and C7 positions are the next most reactive sites on the pyridine ring.
Q2: How do substituents on the imidazo[1,2-a]pyridine core affect the regioselectivity and rate of halogenation?
Substituents play a crucial role and their effects are predictable based on standard physical organic principles.
-
Electron-Donating Groups (EDGs) like -CH₃, -OCH₃ on the pyridine ring (positions 5, 6, 7, 8) will increase the overall nucleophilicity of the heterocycle, making the reaction faster. They generally do not change the preference for C3-halogenation but can make the pyridine ring more susceptible to attack if harsh conditions are used.
-
Electron-Withdrawing Groups (EWGs) like -Cl, -Br, -NO₂, -CF₃ on the pyridine ring will decrease the reaction rate. This can be beneficial, as it can enhance the selectivity for the most reactive C3 position.[8][13]
-
Substituents at C2: A substituent at the C2 position, such as a phenyl group, is very common. These groups generally direct halogenation to C3 due to steric hindrance and electronic effects. Both electron-donating and electron-withdrawing substituents on a C2-phenyl ring are well-tolerated in many C3-halogenation protocols.[8][10]
Q3: Which halogenating agents are recommended for selective C3-halogenation?
The choice of reagent is paramount for achieving high selectivity. Below is a comparison of common agents.
| Reagent | Halogen | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide (NBS) | Bromine | DCM or CH₃CN, 0 °C to RT | Commercially available, easy to handle, generally good C3-selectivity.[14] | Can be unselective with highly activated substrates; quality can vary. |
| N-Chlorosuccinimide (NCS) | Chlorine | DCM or DMF, RT | Good C3-selectivity for chlorination. | Can be less reactive than NBS. |
| N-Iodosuccinimide (NIS) | Iodine | Acetonitrile, RT | Effective for C3-iodination.[5] | Can be more expensive; light-sensitive. |
| Chloramine-T | Chlorine | Neat (solvent-free), RT | Environmentally friendly, mild, highly regioselective for C3.[6] | May require specific substrate compatibility. |
| Sodium Bromite (NaBrO₂) | Bromine | NaBrO₂/AcOH in DMF, 60 °C | Metal-free, excellent regioselectivity, good for a wide range of substrates.[7][8][13] | Requires acidic additive. |
| Carbon Tetrabromide (CBr₄) | Bromine | Visible light, photocatalyst | Uses a stable, solid bromine source; mild conditions.[11] | Requires a photocatalytic setup. |
Q4: Can you provide a reliable, step-by-step protocol for the selective C3-bromination of a generic 2-phenylimidazo[1,2-a]pyridine?
Certainly. This protocol is a robust starting point for the C3-bromination using NBS, a widely accessible reagent.
Protocol: C3-Bromination of 2-Phenylimidazo[1,2-a]pyridine
-
Reagent Preparation & Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile (CH₃CN) to a concentration of approximately 0.1 M.
-
Cool the flask to 0 °C in an ice-water bath.
-
Protect the reaction from light by wrapping the flask in aluminum foil, as NBS and the product can be light-sensitive.
-
-
Reaction Execution:
-
To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 5-10 minutes. Note: Ensure you are using high-purity or freshly recrystallized NBS.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as eluent). The product spot should be less polar than the starting material.
-
The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine species.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude material by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 3-bromo-2-phenylimidazo[1,2-a]pyridine.
-
Q5: Are there any metal-free or "greener" methods for halogenation?
Yes, the field has made significant strides in developing more environmentally benign protocols. These methods avoid the use of transition metals and often employ safer, more atom-economical reagents.
-
Sodium Halites: As mentioned, using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) with acetic acid provides a highly efficient and selective metal-free pathway to 3-halo-imidazo[1,2-a]pyridines.[7][8][13]
-
Photocatalysis: Visible-light-mediated methods are inherently "green" as they use light as a traceless reagent to initiate the reaction. Systems using CBr₄ as a bromine source with a photocatalyst like Eosin Y are effective under very mild conditions.[10][11]
-
Solvent-Free Reactions: Some protocols, such as the one using Chloramine-T, can be run under neat (solvent-free) conditions at room temperature, drastically reducing solvent waste.[6]
General Mechanism: Electrophilic Halogenation at C3
Caption: Mechanism of C3 electrophilic halogenation.
References
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - MDPI. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - ACS Publications. [Link]
-
Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions - ResearchGate. [Link]
-
Approaches to chlorination of imidazo[1,2‐α]pyridines - ResearchGate. [Link]
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework - Bentham Science Publisher. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Publishing. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. [Link]
-
Chlorination of imidazo[1,2-a]pyridines - ResearchGate. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - MDPI. [Link]
-
Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source - Taylor & Francis Online. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium - SciSpace. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines - NIH. [Link]
-
C5‐Methylation of imidazo[1,2‐a]pyridines using DCP. - ResearchGate. [Link]
-
In Search of Imidazo [1,2-a] Pyridine Derivatives Exhibiting Resistance for Catalytic Hydrogenation - Taylor & Francis. [Link]
-
Bromination of imidazo[1,2-a]pyridines - ResearchGate. [Link]
-
A Green and Mild One-Pot Protocol for the Synthesis of 3-Iodo-/Bromo-imidazo[1,2-a]pyridines Without Transition Metals - sioc-journal.cn. [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. [Link]
-
C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. - ResearchGate. [Link]
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source - ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction - MDPI. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine - ACS Publications. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - Science. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC. [Link]
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide - ResearchGate. [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Suzuki cross-coupling with 3,7-Dichloroimidazo[1,2-b]pyridazine
Technical Support Center: Suzuki Cross-Coupling of 3,7-Dichloroimidazo[1,2-b]pyridazine
Introduction: The "Bis-Chloro" Challenge
Welcome to the technical support hub for the imidazo[1,2-b]pyridazine scaffold. You are likely here because you are working with the 3,7-dichloro variant and encountering issues with regioselectivity, low conversion, or side reactions.
This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib analogs), but the presence of two chloride handles creates a specific distinct challenge: Electronic Competition . Unlike the more common 3-bromo-6-chloro systems where the bromine directs reactivity to C-3, the 3,7-dichloro substrate presents two C–Cl bonds with subtle electronic differences.
This guide prioritizes Scientific Integrity and Causal Logic to help you troubleshoot your specific failure mode.
Module 1: Regioselectivity (The C-3 vs. C-7 Battle)
Q: I am getting a mixture of mono-coupled products. Which position reacts first?
A: In a bis-chloro system, the C-7 position (on the pyridazine ring) is generally more electronically activated towards oxidative addition than the C-3 position.
-
The Mechanism: Suzuki coupling relies on the oxidative addition of Pd(0) into the C–X bond.[1] This step is accelerated by electron deficiency in the arene.
-
C-7 (Pyridazine Ring): This ring is highly electron-deficient (π-deficient) due to the two nitrogen atoms. It behaves similarly to a chloropyridine or chloropyridazine, making the C–Cl bond susceptible to Pd insertion.
-
C-3 (Imidazole Ring): This position is electron-rich (π-excessive), similar to the C-3 position of an indole. While it is highly reactive in Electrophilic Aromatic Substitution (SEAr), it is less reactive in oxidative addition compared to C-7 unless activated by a better leaving group (e.g., I or Br).
-
Diagnostic Workflow: If you require substitution at C-3 but are starting with 3,7-dichloro , you are fighting the electronic bias of the molecule.
Caption: Decision logic for regioselectivity control. In bis-chloro systems, C-7 is electronically favored. To invert this, one typically requires a halide differential (3-Br).
Module 2: Stalled Reaction (Low Conversion)
Q: My reaction stalls with >50% starting material remaining. I am using Pd(PPh3)4.
A: The 3,7-dichloro substrate involves aryl chlorides, which have a high bond dissociation energy. Pd(PPh3)4 is often insufficient for activating unactivated or deactivated aryl chlorides, especially on the electron-rich C-3 position. Furthermore, the nitrogen-rich scaffold can poison the catalyst.
The Fix: "Hotter" Ligands & Pre-catalysts Switch to electron-rich, bulky phosphine ligands (Buchwald Ligands) that facilitate oxidative addition into chlorides and prevent catalyst deactivation.
Recommended Catalyst Systems:
| Component | Recommendation | Causal Reasoning |
| Ligand | XPhos or SPhos | These electron-rich dialkylbiaryl phosphines accelerate oxidative addition into chlorides.[2] XPhos is particularly good for heteroaryl chlorides. |
| Pre-catalyst | Pd(OAc)2 or Pd2(dba)3 | Use a defined source. Better yet, use XPhos Pd G2/G3/G4 precatalysts to ensure a 1:1 L:Pd ratio and avoid induction periods. |
| Base | K3PO4 (anhydrous) | Weaker bases (Carbonates) may be too slow. Phosphate provides a good balance of basicity without degrading the heterocycle. |
| Solvent | 1,4-Dioxane or n-Butanol | High boiling point allows heating to 100-110°C, often necessary for aryl chlorides. |
Protocol 1: High-Activity Screen (0.5 mmol scale)
-
Charge: Substrate (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G3 (2-5 mol%), K3PO4 (2.0 equiv).
-
Solvent: Degassed 1,4-Dioxane (concentration 0.1 M).
-
Conditions: Heat to 100°C for 4–12 hours.
-
Checkpoint: Check LCMS. If conversion is low, add 0.5 equiv of water . (Water is essential for the transmetallation step with inorganic bases).
Module 3: Side Reactions (Hydrodehalogenation)
Q: I see a mass corresponding to [M-Cl+H]. The chloride is being replaced by hydrogen.
A: This is Hydrodehalogenation , a common side reaction in Suzuki coupling of heteroaryl halides. It occurs when the Pd-aryl intermediate undergoes beta-hydride elimination (from an alkoxide base) or abstracts a hydride from the solvent, followed by reductive elimination.
Troubleshooting Steps:
-
Solvent Check: Are you using primary/secondary alcohols (MeOH, iPrOH) or THF?
-
Base Check: Are you using alkoxides (NaOMe, KOtBu)?
-
Solution: Switch to K2CO3 or Cs2CO3 . These lack beta-hydrogens.
-
-
Catalyst Loading: High Pd loading increases the concentration of active species that can intercept hydride sources.
-
Solution: Lower the catalyst loading (try 1 mol%) and increase the temperature to compensate.
-
Module 4: Protodeboronation
Q: My boronic acid is disappearing, but no product is forming.
A: Heteroaryl boronic acids (especially 2-pyridyl or electron-deficient rings) are prone to Protodeboronation (C–B bond cleavage replaced by C–H).
The Fix:
-
Switch Boron Species: Use Boronic Esters (Bpin) or MIDA boronates . These are significantly more stable than free acids.
-
Anhydrous Conditions: If using boronic acids, water promotes hydrolysis/deboronation. Use Anhydrous K3PO4 in dry Dioxane.
-
Copper Additive: For extremely difficult couplings (e.g., 2-pyridyl boronates), adding CuCl (10-20 mol%) can facilitate a "copper-effect" transmetallation (Liebeskind-Srogl type mechanism).
Summary: Troubleshooting Flowchart
Caption: Quick-reference guide for diagnosing reaction failures based on LCMS data.
References
-
BenchChem Technical Support. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (Accessed 2025). Link
-
National Institutes of Health (NIH). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. (Accessed 2025). Link
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Accessed 2025). Link
-
ResearchGate. Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (Accessed 2025). Link
-
American Chemical Society (ACS). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (Accessed 2025). Link
Sources
Enhancing the oral bioavailability of imidazo[1,2-b]pyridazine inhibitors
Technical Support Center: Imidazo[1,2-b]pyridazine Optimization Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket ID: IP-BIOAV-OPT-001[1]
Introduction: The "Brick Dust" vs. "Grease Ball" Paradox
Welcome to the technical support hub for imidazo[1,2-b]pyridazine scaffolds. If you are here, you are likely dealing with a potent kinase inhibitor (e.g., targeting VEGFR, p38, or Bcr-Abl) that shows excellent enzymatic inhibition (
This scaffold presents a classic medicinal chemistry paradox:
-
High Crystallinity (Brick Dust): The planar, bicyclic aromatic core stacks efficiently (
interactions), leading to high lattice energy and poor aqueous solubility.[1] -
High Lipophilicity (Grease Ball): To bind in the ATP pocket, hydrophobic substituents are added, pushing LogP > 4, which invites metabolic clearance and solubility issues.[1]
This guide provides self-validating troubleshooting steps to optimize
Module 1: Physicochemical Optimization (Solubility)
User Issue: "My compound precipitates in FaSSIF/FeSSIF media. Kinetic solubility is < 5 µM."[1][2][3]
Root Cause Analysis: The imidazo[1,2-b]pyridazine core is inherently planar.[1] If your R-groups are also aromatic (e.g., phenyl at C3 or C6), you create a "molecular sheet" that crystallizes too well.[1] Dissolution is energy-limited.
Troubleshooting Protocol: Breaking the Lattice
Step 1: The "Saturation" Test
-
Action: Replace a planar phenyl ring (usually at C3) with a saturated bioisostere (e.g., cyclohexyl or bicyclo[1.1.1]pentane).[1]
-
Mechanism: This introduces "escape from flatland" (Fsp3 increase), disrupting crystal packing without significantly altering the binding vector.[1]
-
Expected Outcome: 10-fold increase in solubility due to reduced melting point (
).
Step 2: The C6 Solubilizing Vector
-
Action: Introduce a basic amine at the C6 position, such as N-methylpiperazine or morpholine.[1]
-
Mechanism:
-
Ionization: The basic nitrogen (pKa ~8.0) ionizes at gastric pH, driving solubility.[1]
-
Polarity: Morpholine reduces LogP while maintaining metabolic stability better than open chains.[1]
-
Evidence: This is the strategy used in Ponatinib (C6-piperazine linked via a methyl group) to achieve oral bioavailability [1].
-
Step 3: Intramolecular Hydrogen Bonding
-
Action: If C6 is an amide/amine, ensure the substituent can form a pseudo-ring with the scaffold nitrogen.[1]
-
Mechanism: This "hides" the hydrogen bond donor (HBD) from solvent, improving permeability (Papp) while reducing crystal lattice energy.[1]
-
Reference Case: Tyk2 inhibitors use an N1-substituted pyridone at C6 to form an intramolecular H-bond, significantly boosting permeability [2].[1]
Visualization: Solubility Optimization Logic
Caption: Decision tree for diagnosing and treating solubility limitations based on melting point and lipophilicity.
Module 2: Metabolic Stability & Permeability
User Issue: "Solubility is acceptable, but intrinsic clearance (
Root Cause Analysis: The imidazo[1,2-b]pyridazine ring is electron-deficient (good for stability), but the substituents required for potency (often at C3) are metabolic liabilities.[1]
Troubleshooting Protocol: Hardening the Soft Spots
Q: Is the instability driven by CYP-mediated oxidation?
-
Test: Incubate with liver microsomes + NADPH. If
min, perform metabolite ID (MetID).[1] -
Common Soft Spot: The C3 linker or the benzylic position of attached rings.
Corrective Actions:
-
Fluorination: Block para-positions on phenyl rings or replace C-H with C-F at metabolic hotspots. This blocks oxidation and lowers the electron density of the aromatic ring.
-
Deuteration: If the benzylic carbon is the issue (e.g., the methyl group in Ponatinib), deuteration can increase stability via the Kinetic Isotope Effect (KIE), though cost is a factor.[1]
-
Reduce Lipophilicity (Lipophilic Efficiency): High LogP (>4) attracts CYP enzymes.[1] Target a Ligand Lipophilicity Efficiency (LLE) > 5.
Data Summary: Impact of Modifications on Stability
| Modification | Target Parameter | Mechanism | Risk |
| C6-Morpholine | Metabolic Stability | Blocks reactive sites; lowers LogP | May reduce potency if C6 interacts with the hinge region.[1] |
| C3-Cyclopropyl | Solubility & Stability | Increases | Can be chemically unstable if not substituted correctly. |
| N-Methyl to N-H | Clearance | Removes N-dealkylation liability | Increases H-bond donor count (bad for permeability). |
Module 3: Formulation Strategies (The "Delivery" Problem)
User Issue: "I cannot change the molecule further. How do I formulate for in vivo studies?"
Root Cause Analysis: If the API is a "brick dust" molecule (High Tm, Low Solubility), simple suspension in methylcellulose will fail.[1] You need to generate and maintain a supersaturated state in the gut.
Protocol: Salt Screening & Lipid Delivery
Step 1: Salt Selection (The pH Factor) [1]
-
Observation: Imidazo[1,2-b]pyridazines are weakly basic (pKa of the pyridazine nitrogen is often low, ~3-4).[1]
-
Action: You need a strong acid counterion.
-
Citation: Lipophilic salts (like docusate) have been proven to enhance the loading of kinase inhibitors into lipid-based formulations (SEDDS), increasing bioavailability by 2-fold compared to free bases [3].[1][4][5]
Step 2: Amorphous Solid Dispersions (ASD)
-
Action: Spray dry the compound with a polymer (HPMCAS or PVP-VA).
-
Why: This locks the compound in a high-energy amorphous state. Upon dissolution, it creates a "spring and parachute" effect—rapid supersaturation (spring) maintained by the polymer (parachute) [4].[1]
Visualization: Formulation Decision Matrix
Caption: Workflow for selecting the optimal formulation strategy based on pKa and solubility properties.
Standard Operating Procedures (SOPs)
SOP-01: Kinetic Solubility Assay (High Throughput)
-
Prep: Dissolve 10 mM stock (DMSO) into PBS (pH 7.4) and FaSSIF (Simulated Intestinal Fluid) to a target of 200 µM.[1]
-
Incubate: Shake for 4 hours at 37°C.
-
Filter: Centrifuge or filter using a 0.45 µm PVDF plate.
-
Analyze: Quantify supernatant via LC-MS/MS against a standard curve.
-
Pass Criteria: > 50 µM in FaSSIF suggests adequate developability for oral dosing.
SOP-02: Microsomal Stability Assay
-
Prep: 1 µM test compound + 0.5 mg/mL liver microsomes (human/rat).
-
Start: Add NADPH regenerating system.
-
Sample: Quench aliquots at 0, 5, 15, 30, and 60 min into acetonitrile.
-
Calc: Plot ln(% remaining) vs time. Slope =
.- .[1]
-
Pass Criteria:
µL/min/mg protein (for once-daily dosing target).
References
-
Huang, W. S., et al. (2010).[1] Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of Bcr-Abl kinase.[1] Journal of Medicinal Chemistry, 53(12), 4701–4719.[1] Link
-
Liang, J., et al. (2019).[1] Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[1] Journal of Medicinal Chemistry, 62(8), 3898–3923.[1] Link[1]
-
Williams, H. D., et al. (2018).[1] Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.[4][5][6] Molecular Pharmaceutics, 15(4), 1346–1360.[1] Link
-
Lonza White Paper. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations.[7] Link
End of Technical Guide. For further assistance on specific SAR questions, please submit a new ticket with your scaffold's core structure.
Sources
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Validation & Comparative
A Comparative Guide to the Binding Modes of Imidazo[1,2-b]pyridazine Inhibitors in the Tyk2 JH2 Pseudokinase Domain
This guide provides an in-depth comparison of the binding modes of various imidazo[1,2-b]pyridazine-based inhibitors targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2). We will explore the structural basis for their potency and selectivity, supported by crystallographic data and biochemical assays, to offer valuable insights for researchers in immunology, oncology, and drug development.
The Rationale for Targeting the Tyk2 Pseudokinase (JH2) Domain
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which is crucial for signaling pathways of key cytokines like interleukin-12 (IL-12), IL-23, and Type I interferons[1][2][3]. These pathways are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases[4][5][6].
Structurally, all JAK family members possess a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking significant catalytic activity, plays a critical autoinhibitory role by modulating the function of the JH1 domain[1][7][8]. The primary challenge in developing JAK inhibitors has been achieving selectivity, as the ATP-binding site within the JH1 domain is highly conserved across the JAK family[1][5][9].
Targeting the less conserved JH2 domain offers a distinct therapeutic strategy. By binding to this allosteric site, inhibitors can stabilize the inactive conformation of Tyk2, preventing its activation and downstream signaling[7][10]. This approach provides a pathway to highly selective inhibitors, minimizing off-target effects associated with broader JAK inhibition[1][9]. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising foundation for developing such selective allosteric inhibitors[2][3][11].
Caption: Tyk2 signaling pathway and allosteric inhibition.
Comparative Analysis of Imidazo[1,2-b]pyridazine Binding Modes
Structural studies, primarily through X-ray crystallography, have been instrumental in elucidating how imidazo[1,2-b]pyridazine derivatives interact with the Tyk2 JH2 domain. These insights have guided the structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.
First-Generation Anilino-Imidazo[1,2-b]pyridazines
Early development identified 6-anilino imidazo[1,2-b]pyridazines as a viable starting point. A representative co-crystal structure (PDB ID: 5TKD) of compound 18 bound to the Tyk2 JH2 domain reveals the foundational interactions of this chemical series[2][12].
Key Interactions (PDB: 5TKD):
-
Hinge Binding: The core of the inhibitor establishes critical hydrogen bonds with the hinge region of the JH2 domain. Specifically, the N1 nitrogen of the imidazo[1,2-b]pyridazine scaffold and the amide nitrogen of the C8-methylamino substituent form hydrogen bonds with the backbone of Val690[2].
-
Hydrophobic Interactions: The anilino group at the C6 position occupies a hydrophobic pocket, contributing to the ligand's affinity.
-
Solvent-Mediated Interaction: The C3 amide oxygen forms an additional hydrogen bond with the hinge carbonyl of Glu688 via a bridging water molecule, further anchoring the inhibitor in the binding site[2]. This interaction also involves a hydrogen bond to the side chain of Lys642[2].
While potent, this initial series suffered from metabolic liabilities that necessitated further chemical evolution[4][13].
Second-Generation (2-Oxo-dihydropyridinyl)amino Analogs
To address the metabolic instability of the anilino series, a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety was introduced as a bioisosteric replacement. This modification led to compounds with dramatically improved metabolic stability and maintained high potency[4][13]. The crystal structure of a lead compound from this series (PDB ID: 6NSL) provides a clear picture of this advanced binding mode[14][15].
Key Interactions (PDB: 6NSL):
-
Conserved Hinge Binding: Similar to the first-generation inhibitors, the imidazo[1,2-b]pyridazine core maintains its crucial hydrogen bonding interactions with the hinge region.
-
Enhanced Permeability: The N1-substituent on the 2-oxo-1,2-dihydropyridine ring was found to be critical for optimizing properties. An N1-pyridyl group, for instance, was shown to enhance Caco-2 permeability, likely due to its ability to form favorable intramolecular hydrogen bonds[4][13].
-
Optimized SAR: Further SAR studies at the C3 position of the imidazo[1,2-b]pyridazine core led to the identification of highly potent and selective inhibitors with excellent in vivo efficacy[4][13].
This evolution in chemical design highlights a successful strategy of retaining core binding interactions while modifying peripheral groups to overcome ADME (absorption, distribution, metabolism, and excretion) challenges.
Caption: Evolution of imidazo[1,2-b]pyridazine inhibitors.
Quantitative Comparison of Inhibitors
The following table summarizes key data for representative imidazo[1,2-b]pyridazine inhibitors, providing a clear comparison of their binding affinities and structural interactions.
| Feature | Representative Anilino-IZP (Compound 18) | Representative 2-Oxo-dihydropyridinyl-IZP (Compound 6q-t series) |
| PDB ID | 5TKD[12] | 6NSL (related analog)[14][15] |
| Binding Affinity (Ki) | Not explicitly stated, but parent compounds in nM range. | 0.015 to 0.035 nM[4] |
| Cellular Potency (IFNα IC50) | Potency improved through iterative modification[2]. | 12 to 41 nM[4] |
| Key H-Bond Interactions | Val690 (hinge), Glu688 (via H₂O), Lys642[2]. | Conserved hinge interactions are a core feature of the scaffold. |
| Key Structural Feature | 6-Anilino group[4]. | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety[4]. |
| Primary Advantage | Established core binding mode. | Dramatically improved metabolic stability and permeability[4][13]. |
Key Experimental Methodologies
The characterization of these inhibitors relies on a combination of structural biology and biochemical/cellular assays. The protocols below are self-validating systems designed to ensure data integrity and reproducibility.
X-Ray Crystallography for Binding Mode Determination
This protocol outlines the essential steps to determine the high-resolution co-crystal structure of an inhibitor bound to the Tyk2 JH2 domain.
Step-by-Step Protocol:
-
Protein Expression & Purification:
-
Express the human Tyk2 JH2 domain (residues ~575-875) in a suitable system (e.g., E. coli or insect cells).
-
Purify the protein using a multi-step chromatography process (e.g., Ni-NTA affinity, ion exchange, and size-exclusion chromatography) to >95% purity.
-
Validate protein identity and integrity via SDS-PAGE and mass spectrometry.
-
-
Crystallization:
-
Screen for initial crystallization conditions using commercially available sparse-matrix screens via sitting-drop or hanging-drop vapor diffusion.
-
Optimize lead conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Ligand Soaking or Co-crystallization:
-
Soaking: Transfer native Tyk2 JH2 crystals into a solution containing a high concentration (e.g., 1-10 mM) of the imidazo[1,2-b]pyridazine inhibitor and incubate for a defined period.
-
Co-crystallization: Mix the purified protein with the inhibitor prior to setting up crystallization trials. This is often preferred for high-affinity ligands.
-
-
Data Collection & Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like XDS or HKL2000 to determine space group, unit cell dimensions, and generate reflection intensities.
-
-
Structure Solution & Refinement:
-
Solve the structure using molecular replacement with a known Tyk2 JH2 structure (e.g., PDB: 4WOV) as a search model[2].
-
Build the inhibitor into the resulting electron density map and perform iterative cycles of model building and refinement to achieve optimal R-work/R-free values and geometry.
-
Validate the final structure using tools like MolProbity.
-
Caption: Experimental workflow for X-ray crystallography.
Homogeneous Time-Resolved Fluorescence (HTRF) for Binding Affinity
HTRF is a robust method for quantifying binding affinity in a high-throughput format, essential for SAR studies.
Step-by-Step Protocol:
-
Assay Principle: The assay measures the displacement of a fluorophore-labeled probe from the Tyk2 JH2 domain by the unlabeled test inhibitor. Binding of the probe brings a donor and acceptor fluorophore into proximity, generating a FRET signal. The inhibitor competes for binding, reducing the signal.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., HEPES, NaCl, BSA, DTT).
-
Serially dilute the imidazo[1,2-b]pyridazine test compounds to create a concentration gradient.
-
Prepare a solution containing the Tyk2 JH2 protein, the fluorophore-labeled probe, and the acceptor-labeled antibody or tag.
-
-
Assay Execution:
-
In a microplate, add the test compounds at various concentrations.
-
Add the pre-mixed protein/probe/acceptor solution to all wells.
-
Include controls for no inhibition (DMSO vehicle) and maximum inhibition (high concentration of a known potent inhibitor).
-
-
Incubation & Reading:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (for the acceptor and donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio and normalize the data based on controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the probe's Kd is known.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile and effective starting point for the design of potent and selective allosteric inhibitors of Tyk2. The progression from first-generation anilino-based compounds to second-generation 2-oxo-dihydropyridinyl analogs demonstrates a successful, structure-guided approach to drug discovery. By retaining key hinge-binding interactions while systematically modifying peripheral substituents, researchers have overcome significant metabolic hurdles to produce clinical candidates. The detailed understanding of these inhibitors' binding modes within the JH2 domain provides a robust framework for the future development of next-generation therapies for autoimmune and inflammatory diseases.
References
-
Zhou, Y., et al. (2022). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. [Link]
-
Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Schrödinger. (2023). Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ strategies. Schrödinger Case Study. [Link]
-
Lin, J., et al. (2023). Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dendrou, C. A., et al. (2023). Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. Nature Reviews Rheumatology. [Link]
-
Wrobleski, S. T., & Moslin, R. (2019). Tyrosine Kinase 2 (TYK2) Allosteric Inhibitors To Treat Autoimmune Diseases. Journal of Medicinal Chemistry. [Link]
-
BioWorld. (2024). TYK2 allosteric inhibitors described in Beijing Primegene Therapeutics patent. BioWorld Science. [Link]
-
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
-
Du, Y., et al. (2024). Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors. Molecules. [Link]
-
Min, X., et al. (2015). Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). Journal of Biological Chemistry. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry. [Link]
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ACS Publications. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Carrillo-Reixach, J., et al. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. MDPI. [Link]
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Encyclopedia.pub. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. Encyclopedia.pub. [Link]
-
Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]
-
Semantic Scholar. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Semantic Scholar. [Link]
-
ACS Publications. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry. [Link]
-
RCSB PDB. (2016). 5TKD: CRYSTAL STRUCTURE OF TYROSINE KINASE 2 JH2 (PSEUDO KINASE DOMAIN) COMPLEXED WITH 6-[(3,5-DIMETHYLPHENYL)AMINO]-8-(METHYLAMINO)IMIDAZO[1,2-B]PYRIDAZINE-3-CARBOXAMIDE. RCSB Protein Data Bank. [Link]
-
Zhang, L., et al. (2022). TYK2 in Immune Responses and Treatment of Psoriasis. Dove Medical Press. [Link]
-
wwPDB. (2024). pdb_00006nsl. Worldwide Protein Data Bank. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
RCSB PDB. (2020). 6NSL: CRYSTAL STRUCTURE OF TYROSINE KINASE 2 JH2 (PSEUDO KINASE DOMAIN) COMPLEXED WITH Compound-6c... RCSB Protein Data Bank. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Kinase Hub. (n.d.). TYK2(JH1 JH2). Kinase Hub. [Link]
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- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
